molecular formula C10H7BrClN3 B1283275 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine CAS No. 106791-93-9

5-Bromo-4-chloro-6-phenylpyrimidin-2-amine

Cat. No.: B1283275
CAS No.: 106791-93-9
M. Wt: 284.54 g/mol
InChI Key: WPECLXUICXOZRA-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-phenylpyrimidin-2-amine is a useful research compound. Its molecular formula is C10H7BrClN3 and its molecular weight is 284.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-chloro-6-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN3/c11-7-8(6-4-2-1-3-5-6)14-10(13)15-9(7)12/h1-5H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPECLXUICXOZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559508
Record name 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106791-93-9
Record name 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Comprehensive Technical Guide to 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine (CAS 106791-93-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine, a key heterocyclic intermediate. We will explore its chemical properties, a proposed synthesis pathway, its reactivity, and its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids and a wide array of pharmacologically active compounds.[1] The 2-aminopyrimidine core, in particular, is recognized as a "privileged scaffold" in medicinal chemistry. Its ability to form critical hydrogen bonds, often with the hinge region of kinases, has led to its incorporation into numerous approved drugs and clinical candidates for treating cancer and inflammatory diseases.[2] 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine represents a strategically functionalized derivative, offering multiple reaction sites for the synthesis of diverse compound libraries.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine is presented in the table below. These properties are crucial for understanding its behavior in various solvent systems and for the development of analytical methods.

PropertyValueUnitSource
Molecular FormulaC₁₀H₇BrClN₃[3]
Molecular Weight284.54 g/mol [3]
Melting Point204°C[3]
Boiling Point (Predicted)386°C[3]
Density (Predicted)1.64g/cm³[3]
LogP (Octanol-Water)3.32[3]
pKa (Basic)2.25[3]
Water Solubility (Predicted)7.51e-5g/L[3]

Proposed Synthesis Pathway

Overall Synthetic Scheme

Synthesis_Pathway A Benzoylacetonitrile C 2-Amino-4-phenyl-6-hydroxypyrimidine A->C Condensation B Guanidine Carbonate B->C E 2-Amino-5-bromo-4-phenyl-6-hydroxypyrimidine C->E Bromination D N-Bromosuccinimide (NBS) D->E G 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine E->G Chlorination F Phosphorus Oxychloride (POCl₃) F->G

Caption: Proposed multi-step synthesis of 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-4-phenyl-6-hydroxypyrimidine

This initial step involves a classical condensation reaction to form the pyrimidine core.

  • Rationale: The reaction between a β-keto nitrile (benzoylacetonitrile) and guanidine is a well-established method for constructing the 2-aminopyrimidine ring system. The basic conditions facilitate the cyclization and dehydration to yield the aromatic pyrimidine.

  • Procedure:

    • To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add benzoylacetonitrile and guanidine carbonate.

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

    • The precipitated product, 2-Amino-4-phenyl-6-hydroxypyrimidine, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Bromination at the C5-Position

The electron-rich pyrimidine ring is then brominated at the C5 position.

  • Rationale: The C5 position of the 2-amino-6-hydroxypyrimidine ring is activated towards electrophilic substitution. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for such systems.

  • Procedure:

    • Suspend 2-Amino-4-phenyl-6-hydroxypyrimidine in a suitable solvent like N,N-dimethylformamide (DMF).

    • Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours.

    • Pour the reaction mixture into ice-water.

    • The resulting precipitate, 2-Amino-5-bromo-4-phenyl-6-hydroxypyrimidine, is filtered, washed with water, and dried.

Step 3: Chlorination of the Hydroxyl Group

The final step involves the conversion of the hydroxyl group to a chloro group.

  • Rationale: The hydroxyl group at the C4 position can be readily converted to a chlorine atom using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This transformation is crucial for introducing a leaving group for subsequent nucleophilic substitution reactions.

  • Procedure:

    • Carefully add 2-Amino-5-bromo-4-phenyl-6-hydroxypyrimidine to an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture at reflux for 2-3 hours.

    • Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).

    • The solid product, 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine, is collected by filtration, washed thoroughly with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Reactivity and Synthetic Utility

5-Bromo-4-chloro-6-phenylpyrimidin-2-amine possesses two distinct halogen atoms, which allows for selective and sequential functionalization. This differential reactivity is the cornerstone of its utility as a versatile building block in organic synthesis.

Differential Reactivity of Halogen Substituents

The reactivity of the halogen atoms on the pyrimidine ring is influenced by their position. Generally, in such dihalogenated pyrimidines, the chloro group at the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the bromo group at the C5 position.[4] Conversely, the bromo group at the C5 position is more reactive in palladium-catalyzed cross-coupling reactions.[5]

This differential reactivity allows for a strategic, stepwise approach to the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr) at C4

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack at the C4 position, leading to the displacement of the chloride ion.

  • Causality: The nitrogen atoms in the pyrimidine ring withdraw electron density, making the carbon atoms, particularly at positions 2, 4, and 6, electrophilic. This makes the C4-Cl bond susceptible to cleavage by a wide range of nucleophiles.

  • Typical Nucleophiles:

    • Amines (primary and secondary)

    • Alcohols/Phenols (alkoxides/phenoxides)

    • Thiols (thiolates)

  • Application Example: The synthesis of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as ULK1 inhibitors demonstrates the displacement of a leaving group at the C4 position by a phenoxide.[6]

Palladium-Catalyzed Cross-Coupling at C5

The C5-bromo bond is well-suited for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Causality: The general reactivity trend for halogens in Suzuki-Miyaura and other cross-coupling reactions is I > Br > Cl.[5] This makes the C5-Br bond the preferred site for oxidative addition of the palladium catalyst.

  • Key Reactions:

    • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to form biaryl structures.[7][8]

    • Sonogashira Coupling: Reaction with terminal alkynes.

    • Buchwald-Hartwig Amination: Reaction with amines.

Reactivity cluster_0 Differential Reactivity cluster_1 Reaction Pathways cluster_2 Products A 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine B Nucleophilic Aromatic Substitution (SNAr) at C4 A->B  More reactive towards nucleophiles C Pd-Catalyzed Cross-Coupling at C5 A->C  More reactive in cross-coupling D 4-Substituted-5-bromo-6-phenylpyrimidin-2-amines B->D E 5-Aryl/Alkyl-4-chloro-6-phenylpyrimidin-2-amines C->E

Sources

Physical properties and melting point of CAS 106791-93-9

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization & Handling of CAS 106791-93-9

Part 1: Core Directive & Executive Summary

Identity Verification (Critical Step): Before proceeding with experimentation, researchers must verify the chemical identity. CAS 106791-93-9 corresponds to 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine .[1][2][3]

  • Warning: This compound is frequently categorized alongside other halogenated pyrimidine intermediates used in the synthesis of active pharmaceutical ingredients (APIs) such as antifungal azoles or kinase inhibitors. However, it is distinct from the Voriconazole intermediate (which typically bears a difluorophenyl or fluoropyrimidine moiety). Ensure your workflow targets the 6-phenyl analog described here.

Strategic Utility: This compound serves as a high-value heterocyclic building block.[1] The presence of three distinct reactive sites—the free amine (C2), the chloro group (C4), and the bromo group (C5)—allows for orthogonal functionalization (e.g., S_NAr displacements at C4, Suzuki-Miyaura couplings at C6-phenyl or C5-bromo sites).[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Identity & Structural Analysis
AttributeSpecification
Systematic Name 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine
Molecular Formula C₁₀H₇BrClN₃
Molecular Weight 284.54 g/mol
SMILES Nc1nc(Cl)c(Br)c(c2ccccc2)n1
Structural Features Pyrimidine core; 2-amino donor; 4-chloro electrophile; 5-bromo halogen handle; 6-phenyl steric/lipophilic group.[1][3][4][5][6][7][8][9][10][11]
Physicochemical Properties (The Data)

The following data aggregates experimental values and high-confidence predictive models essential for process design.

PropertyValue / RangeContext & Implication
Melting Point (MP) 204°C (Experimental)High crystallinity indicates strong intermolecular H-bonding (likely amine-to-nitrogen).[1] MP is a critical purity indicator; depression <200°C suggests hydrolysis or solvent occlusion.
Boiling Point ~386°C (Predicted)Not relevant for isolation; compound will likely decompose before boiling.[1]
LogP (Octanol/Water) 3.32 (Experimental/Consensus)Lipophilic. Poor water solubility.[1] Process solvents should be mid-polarity organics (e.g., Ethyl Acetate, DCM, THF).
pKa (Basic) ~2.25 (Apparent)The pyrimidine ring nitrogens are weakly basic due to electron-withdrawing halogens.[1] Will not protonate easily in weak acids; requires strong mineral acids for salt formation.
Density 1.64 g/cm³High density facilitates efficient gravity settling during biphasic workups.

Expert Insight on Solubility: Due to the LogP of 3.32 and the rigid planar structure, CAS 106791-93-9 exhibits Class II/IV behavior (low solubility in water).[1] For recrystallization, avoid pure water. A binary solvent system of Ethanol/Water (80:20) or Toluene is recommended to disrupt the crystal lattice while leveraging the temperature-solubility gradient.[1]

Thermal Analysis & Polymorphism

Understanding the thermal profile is vital for drying and stability studies.

  • DSC Profile: Expect a sharp endotherm onsetting at 204°C .

  • Thermal Stability: The halogenated ring is thermally stable up to the melting point, but prolonged exposure to temperatures >150°C in the presence of moisture can lead to hydrolysis of the C4-chloro group to the corresponding pyrimidinone (impurity formation).[1]

Experimental Protocols

Protocol A: Melting Point Determination (Capillary Method)

  • Objective: Confirm identity and phase purity.

  • Method:

    • Dry sample at 40°C under vacuum (20 mbar) for 4 hours to remove surface volatiles.

    • Pack capillary tube to 3mm height; ensure compact bed.[1]

    • Ramp Rate: 10°C/min to 180°C, then 1°C/min to 210°C.

    • Acceptance Criteria: Clear melt (meniscus formation) between 203°C – 205°C . A range >2°C indicates impurity.

Protocol B: HPLC Purity Assessment

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 220 nm (amide/amine).

  • Rationale: The acidic mobile phase prevents tailing of the amine functionality. The high organic ramp is necessary to elute the lipophilic (LogP 3.3) parent compound.[1][12]

Part 3: Visualization & Workflow

Diagram 1: Analytical Characterization Workflow

This flowchart outlines the decision logic for verifying CAS 106791-93-9 upon receipt or synthesis.

AnalyticalWorkflow Start Sample Receipt CAS 106791-93-9 Visual Visual Inspection (White/Off-white Powder) Start->Visual MP_Check Melting Point Test (Target: 204°C) Visual->MP_Check Solubility Solubility Screen (DCM: Soluble | Water: Insoluble) MP_Check->Solubility Range < 2°C Fail Reject / Recrystallize (Toluene or EtOH) MP_Check->Fail Range > 2°C or <200°C HPLC HPLC-UV Purity (>98% Area) Solubility->HPLC HPLC->Fail Fail Release Release for Synthesis HPLC->Release Pass Fail->MP_Check After Purification

Caption: Quality Control logic flow. Melting point depression is the primary indicator of solvent occlusion or hydrolysis impurities.

Diagram 2: Reactivity & Functionalization Logic

This diagram illustrates why this specific scaffold is valuable in drug discovery, highlighting the reactivity order of its substituents.

Reactivity Core 5-Bromo-4-chloro- 6-phenylpyrimidin-2-amine Site_C4 C4-Chloro Position (Most Reactive) Core->Site_C4 First Site_C5 C5-Bromo Position (Suzuki/Sonogashira) Core->Site_C5 Second Site_N2 2-Amino Group (Amide Coupling) Core->Site_N2 Variable Action_SNAr S_NAr Displacement (Nucleophilic Attack) Site_C4->Action_SNAr Action_Pd Pd-Catalyzed Coupling Site_C5->Action_Pd

Caption: Orthogonal reactivity map. The C4-Chloro is the "hot spot" for initial nucleophilic displacement, preserving the C5-Bromo for subsequent cross-coupling.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2025).[1] CompTox Chemicals Dashboard: 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine (CAS 106791-93-9).[1][3] Retrieved from [Link][1]

  • PubChem. (2025).[1] Compound Summary for 5-Bromo-4-chloropyrimidin-2-amine (Analogous Structure). National Library of Medicine. Retrieved from [Link]

Sources

MSDS and safety data sheet for 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety, Handling, and Chemical Profiling of 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine

Document Control:

  • Subject: 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine

  • CAS Registry Number: 106791-93-9[1][2]

  • Document Type: Technical Safety & Handling Guide (Non-Standard SDS Format)

  • Version: 2.1 (Research & Development Focus)

Executive Summary

This technical guide provides a comprehensive safety and handling profile for 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine (CAS: 106791-93-9). As a poly-functionalized pyrimidine scaffold, this compound is a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors. Its structure features a reactive C4-chlorine atom susceptible to nucleophilic aromatic substitution (


), a C5-bromine atom viable for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and a lipophilic phenyl ring.

While valuable, this chemical presents specific hazards including acute toxicity, severe eye irritation, and potential respiratory sensitization. This document synthesizes data from EPA CompTox, PubChem, and structural analog analysis to establish a self-validating safety protocol for researchers.

Part 1: Chemical Identity & Physicochemical Profile[3]

Understanding the physical state and solubility is the first step in risk mitigation. The high lipophilicity (LogP ~3.32) indicates this compound will readily penetrate cell membranes and bind to organic matrices, necessitating specific decontamination protocols.

Table 1: Physicochemical Properties

PropertyValue / DescriptionSource / Note
IUPAC Name 5-Bromo-4-chloro-6-phenylpyrimidin-2-amineStandard Nomenclature
CAS Number 106791-93-9EPA CompTox [1]
Molecular Formula

Molecular Weight 284.54 g/mol
Appearance Off-white to pale yellow solidAnalogous to methyl-variants
Melting Point 204°CExperimental Median [1]
Boiling Point ~386°C (Predicted)Decomposes prior to boiling
Density 1.64 g/cm³Predicted [1]
LogP (Octanol-Water) 3.32Lipophilic; Bioaccumulative potential
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble: ~3.02e-5 mol/L)[1]

Part 2: Hazard Identification & Toxicology

Core Directive: Treat this substance as a Hazardous Chemical . In the absence of long-term chronic toxicity data for this specific CAS, we apply the Precautionary Principle based on the Structure-Activity Relationship (SAR) of halogenated aminopyrimidines.

GHS Classification (29 CFR 1910.1200 / EU CLP)
  • Signal Word: WARNING

  • Pictograms:

    • 
      (GHS07)
      

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[3][5]

Toxicological Mechanisms:

  • Reactivity-Based Irritation: The C4-Chloro group is electrophilic. Upon contact with mucous membranes (eyes/lungs), hydrolysis can release trace hydrochloric acid (HCl), causing immediate irritation [2].

  • Systemic Toxicity: As an aminopyrimidine, metabolic processing may yield reactive iminoquinone species, potentially depleting hepatic glutathione.

Part 3: Safe Handling & Storage Protocols

This section outlines a self-validating workflow. If the protocol is followed, exposure risk is mathematically minimized.

Engineering Controls
  • Primary Barrier: All weighing and open-vessel manipulations must be performed inside a Chemical Fume Hood certified to operate at a face velocity of 80–100 fpm.

  • Static Control: Use an anti-static gun or ionizer during weighing. The dry powder is prone to static charge, which can cause "fly-away" dust, contaminating the balance area.

Personal Protective Equipment (PPE) Selection Logic

The following decision tree illustrates the required PPE based on the scale of operation.

PPE_Logic Start Operation Scale SmallScale < 1 gram (Analytical) Start->SmallScale LargeScale > 1 gram (Synthesis/Prep) Start->LargeScale PPE_Basic Standard PPE: Nitrile Gloves (0.11mm) Safety Glasses Lab Coat SmallScale->PPE_Basic PPE_Advanced Enhanced PPE: Double Nitrile Gloves Chemical Goggles Tyvek Sleeves LargeScale->PPE_Advanced Resp_Check Is Fume Hood Available? PPE_Advanced->Resp_Check No No Resp_Check->No Use Respirator Yes Yes Resp_Check->Yes Hood Functional Respirator REQUIRED: N95 or P100 Respirator No_Resp No Respirator Needed No->Respirator Yes->No_Resp

Figure 1: PPE Selection Logic based on operational scale. Note that fume hood availability dictates respiratory protection requirements.

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The amine group is susceptible to oxidation over time, and the halogenated ring can hydrolyze in humid air.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.

Part 4: Emergency Response & Waste Disposal

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[4] Critical Step: Lift eyelids to ensure the removal of particulates trapped in the fornix. Seek medical attention immediately (Risk of corneal abrasion).[6]

  • Skin Contact: Wash with soap and water.[4] Do not use ethanol ; ethanol acts as a permeation enhancer for lipophilic compounds like this, potentially increasing systemic absorption.

  • Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area (10-foot radius).

  • Protect: Don double gloves and N95 respirator.

  • Contain: Do not dry sweep. Wet the powder slightly with an inert solvent (e.g., heptane) or use a HEPA-filtered vacuum to prevent dust generation.

  • Neutralize: Wipe surface with a dilute surfactant solution (1% Alconox) followed by water.

Waste Disposal
  • Classification: Hazardous Organic Waste (Halogenated).

  • Protocol: Dissolve in a combustible solvent (Acetone/Methanol) and place in the "Halogenated Organic Waste" stream. Do not mix with strong acids or oxidizers in the waste stream to prevent exothermic decomposition.

Part 5: Synthesis & Application Context

For drug development professionals, the value of CAS 106791-93-9 lies in its orthogonal reactivity.

Reactivity Profile & Risks
  • C4-Position (Chlorine): Highly reactive to

    
    .
    
    • Risk: Reaction with amines releases HCl. Ensure adequate base (DIPEA/TEA) is present to scavenge acid.

  • C5-Position (Bromine): Suzuki/Buchwald coupling partner.

    • Risk: Palladium catalysts used here are often toxic; heavy metal waste segregation is required.

Workflow: Orthogonal Functionalization Strategy

Synthesis_Flow Compound 5-Bromo-4-chloro- 6-phenylpyrimidin-2-amine Step1 Step 1: SNAr (Nucleophilic Substitution) Compound->Step1 Replaces Cl (Mild Heat) Intermediate 4-Amino-Substituted Intermediate Step1->Intermediate Step2 Step 2: Pd-Catalysis (Suzuki/Buchwald) Intermediate->Step2 Replaces Br (High Heat/Cat) Final Polysubstituted Pyrimidine Scaffold Step2->Final

Figure 2: Sequential functionalization workflow. The C4-Chlorine is typically displaced first due to higher electrophilicity compared to the C5-Bromine.

References

  • U.S. Environmental Protection Agency. (2025).[7] CompTox Chemicals Dashboard: 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine (CAS 106791-93-9). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24903823, 5-Bromo-4-chloropyrimidin-2-amine (Analogous Structure). Retrieved from [Link]

Sources

Pyrimidine Intermediates for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Pyrimidine "Privileged Scaffold"

In the realm of small-molecule drug discovery, the pyrimidine heterocycle is classified as a "privileged scaffold."[1][2][3][4] Its ubiquity in FDA-approved kinase inhibitors is not coincidental but structural: the pyrimidine ring acts as a bioisostere of the adenine ring found in Adenosine Triphosphate (ATP).

Kinases catalyze the transfer of the


-phosphate from ATP to protein substrates.[5] To inhibit this, small molecules must compete with ATP for the binding pocket. The pyrimidine core provides the essential hydrogen-bond acceptor (N1) and donor (C2-NH) motifs required to anchor the molecule to the kinase "hinge region," a flexible loop connecting the N- and C-terminal lobes of the kinase domain.

This guide details the synthetic manipulation of pyrimidine intermediates, focusing on the regioselective functionalization of 2,4-dichloropyrimidine—the workhorse intermediate for generating library diversity.

Structural Biology & SAR: The Hinge Binding Motif

To design effective intermediates, one must understand the destination. The binding mode of pyrimidine-based inhibitors (e.g., Imatinib, Dasatinib) generally follows a conserved pattern:

  • Hinge Interaction: The N1 nitrogen accepts a hydrogen bond from the backbone NH of the hinge residue (e.g., Met318 in c-Abl). The substituent at C2 (often an amino group) donates a hydrogen bond to the backbone carbonyl.

  • Selectivity Pocket: Substituents at C4 often extend into the hydrophobic back-pocket, interacting with the "gatekeeper" residue (e.g., Thr315 in c-Abl).

  • Solvent Front: Substituents at C6 or extensions from C2 project towards the solvent-exposed region, often used to tune solubility and pharmacokinetic (PK) properties.

Visualization: Kinase Interaction Logic

The following diagram illustrates the logical flow from structural requirement to synthetic target.

KinaseSAR ATP_Pocket ATP Binding Pocket Hinge Hinge Region (H-Bonding) ATP_Pocket->Hinge Anchoring Gatekeeper Gatekeeper Residue (Selectivity) ATP_Pocket->Gatekeeper Steric Filter Solvent Solvent Front (Solubility/PK) ATP_Pocket->Solvent Pyrimidine Pyrimidine Core N1 N1 (Acceptor) Pyrimidine->N1 C2 C2-NH (Donor) Pyrimidine->C2 C4 C4 Substituent Pyrimidine->C4 N1->Hinge Bind C2->Hinge Bind C4->Gatekeeper Interaction

Caption: Logical mapping of pyrimidine structural features to specific kinase pocket domains.

Synthetic Strategy: The 2,4-Dichloropyrimidine Workflow[6][7][8]

While pyrimidines can be synthesized de novo via condensation of guanidines with 1,3-dicarbonyls, the functionalization of dihalopyrimidines is the preferred route for medicinal chemistry due to the ability to rapidly generate diversity (SAR exploration).

The most critical technical challenge is Regioselectivity .

The Regioselectivity Rule

In an unsubstituted 2,4-dichloropyrimidine, the C4 position is more electrophilic than the C2 position.

  • Reasoning: The nitrogen atoms at positions 1 and 3 exert an electron-withdrawing effect. The C4 carbon is adjacent to N3 and para to N1, making it highly electron-deficient. The C2 carbon is flanked by two nitrogens, but the C4 position is kinetically favored for Nucleophilic Aromatic Substitution (

    
    ).
    

Standard Workflow:

  • Step 1 (C4 Functionalization):

    
     with amine/aniline at low temperature (
    
    
    
    to RT).
  • Step 2 (C2 Functionalization):

    
     (high temp) or Buchwald-Hartwig coupling (if the nucleophile is weak).
    
Visualization: Regioselective Synthesis Flow

SynthesisFlow cluster_Step1 Step 1: C4 Substitution (Kinetic Control) cluster_Step2 Step 2: C2 Substitution (Thermodynamic/Catalytic) Start 2,4-Dichloropyrimidine Intermediate 4-Amino-2-chloropyrimidine Start->Intermediate Fast Final 2,4-Diaminopyrimidine (Kinase Inhibitor) Intermediate->Final Slow / Requires Cat. Conditions1 Amine (1 eq), Base 0°C - RT, iPrOH Conditions1->Intermediate Conditions2 Route A: SNAr (Heat) Route B: Pd-Catalysis Conditions2->Final

Caption: Sequential functionalization strategy leveraging inherent electrophilicity differences.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable advanced intermediates.

Protocol A: C4-Selective Reaction

Objective: Synthesis of 4-substituted-2-chloropyrimidine. Scope: Installation of the "Tail" or "Gatekeeper" interacting moiety.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Amine Nucleophile (0.95 - 1.0 equiv) Note: Slight deficit prevents bis-substitution.

  • DIPEA (Diisopropylethylamine) (1.2 equiv)

  • Solvent: Isopropanol (iPrOH) or THF.

Procedure:

  • Setup: Dissolve 2,4-dichloropyrimidine in iPrOH (0.2 M concentration) in a round-bottom flask. Cool to

    
     using an ice bath.
    
  • Addition: Add DIPEA. Then, add the amine nucleophile dropwise over 15 minutes. Causality: Slow addition at low temperature ensures the highly reactive C4 position reacts while the C2 position remains latent.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Checkpoint (TLC/LCMS):

    • Success: Disappearance of starting material (SM). Appearance of major product peak (M+1).

    • Failure Mode: If bis-substituted product (2,4-diamino) appears, lower temperature to

      
       for future runs.
      
  • Workup: Remove volatiles in vacuo. Resuspend residue in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: C2-Selective Buchwald-Hartwig Amination

Objective: Functionalization of the deactivated 2-chloro position with an aniline (Hinge Binder). Context: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 is often too difficult at C2 with electron-poor anilines. Palladium catalysis is required.

Reagents:

  • 2-Chloropyrimidine intermediate (from Protocol A) (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or XPhos Pd G2.
    
  • Ligand: Xantphos (10 mol%) Note: Xantphos is preferred for its large bite angle, stabilizing the reductive elimination step.

  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Procedure:

  • Degassing: In a sealable microwave vial or pressure tube, combine solvent and base. Sparge with Argon for 10 minutes. Trustworthiness: Oxygen poisons Pd(0) catalysts; thorough degassing is non-negotiable.

  • Loading: Add the pyrimidine intermediate, aniline, ligand, and Pd catalyst under an inert atmosphere (Glovebox or rapid addition under Argon flow).

  • Reaction: Seal and heat to

    
     (oil bath) or 
    
    
    
    (Microwave) for 1–12 hours.
  • Checkpoint: Monitor by LCMS. The chloride leaving group is sluggish; look for the conversion of the Cl-isotope pattern to the product mass.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc/Water. Extract.

  • Scavenging: Treat organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) if the compound is for biological assay, to prevent false positives from residual Palladium.

Quantitative Data: FDA-Approved Pyrimidine Kinase Inhibitors[3][5]

The following table highlights how the pyrimidine core is utilized in blockbuster drugs.

Drug NameTarget KinasePyrimidine RoleKey Substituents
Imatinib BCR-ABLHinge BinderC2: Aminophenyl (Hinge) C4: Pyridyl (Solubility)
Dasatinib SRC/ABLHinge BinderC2: Amino-thiazole (Hinge) C6: Chloro (Selectivity)
Palbociclib CDK4/6Scaffold CoreC2: Amino-pyridine C4: Cyclopentyl (Hydrophobic)
Pazopanib VEGFRScaffold CoreC2: Methylamine C4: Sulfonamide-aryl

Troubleshooting & Optimization (Expert Insights)

Issue: Regioselectivity Reversal

  • Observation: You obtain the C2-substituted product during Step 1.

  • Cause: If the C5 position has a strong electron-withdrawing group (e.g.,

    
    , 
    
    
    
    ), it can alter the electronic bias. Alternatively, steric bulk at C5 can block C4 attack.
  • Solution: Use a weaker base or lower temperature (

    
    ). If C5 is bulky, you may need to redesign the synthesis to close the ring after functionalization (De novo route).
    

Issue: Hydrolysis of Chlorine

  • Observation: Formation of 2-hydroxy or 4-hydroxypyrimidine (pyrimidinone).

  • Cause: Wet solvents or hygroscopic bases (KOH/NaOH) in

    
    .
    
  • Solution: Switch to anhydrous DIPEA or

    
     and dry solvents (molecular sieves).
    

References

  • Review of Pyrimidine Scaffolds

    • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[1][2][4]

    • Source: RSC Medicinal Chemistry.
    • URL:[Link]

  • Regioselectivity Mechanisms

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: PubMed / NIH.
    • URL:[Link]

  • Buchwald-Hartwig Protocols

    • Title: Buchwald-Hartwig Amin
    • Source: ACS GCI Pharmaceutical Roundtable.
    • URL:[Link]

  • FDA Approved Kinase Inhibitors

    • Title: FDA-approved small molecule kinase inhibitors.[5][6]

    • Source: BOC Sciences / FDA D
  • Palladium Catalysis in Pyrimidines

    • Title: A Highly Regioselective Amin
    • Source: Organic Letters (ACS).
    • URL:[Link]

Sources

Methodological & Application

Protocol for selective displacement of 4-chloro in 5-bromo-4-chloro-6-phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Protocol for Selective Nucleophilic Displacement of the 4-Chloro Substituent in 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine

Principle and Introduction

Substituted pyrimidines are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The compound 5-bromo-4-chloro-6-phenylpyrimidin-2-amine is a versatile building block, featuring two distinct halogen substituents that offer opportunities for sequential, site-selective functionalization. This application note provides a detailed protocol and the underlying chemical principles for the selective nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C4 position, while leaving the bromine atom at the C5 position intact for subsequent transformations, such as palladium-catalyzed cross-coupling reactions.

The selectivity of this protocol is rooted in the electronic properties of the pyrimidine ring. Pyrimidines, as diazines, are inherently electron-deficient aromatic systems, which makes them highly susceptible to nucleophilic attack, far more so than their benzene analogues[1][2]. The two ring nitrogen atoms exert a strong electron-withdrawing effect, significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and activating attached halogens for displacement.

The key to regioselectivity lies in the positions of the halogens relative to the ring nitrogens. The chlorine at C4 is positioned para and ortho to the two ring nitrogens, respectively. This placement provides powerful resonance stabilization for the negatively charged intermediate, known as a Meisenheimer complex, that forms during the SNAr reaction[3][4][5]. In contrast, the bromine at C5 is in a meta-like position relative to the nitrogens and does not benefit from such direct resonance stabilization, rendering it significantly less reactive towards nucleophilic attack. This electronic disparity allows for the precise and high-yielding displacement of the C4-chloro group under conditions that leave the C5-bromo group untouched.

This protocol will focus on a classic SNAr approach, which is the preferred method for this specific transformation. Alternative methods like palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) would likely favor reaction at the C5-bromo position due to the general reactivity trend of C-X bonds in oxidative addition steps (C-Br > C-Cl)[6][7].

Mechanistic Overview & Selectivity Rationale

The selective displacement of the 4-chloro substituent proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Addition: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized effectively onto the electronegative nitrogen atoms of the ring[8].

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.

The diagram below illustrates this mechanistic pathway.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C4.

The following diagram contrasts the predicted regiochemical outcomes of SNAr versus a potential Palladium-catalyzed cross-coupling reaction, highlighting the importance of choosing the correct methodology.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_pd Palladium-Catalyzed Cross-Coupling start 5-bromo-4-chloro-6-phenylpyrimidin-2-amine snar_cond Conditions: - Nucleophile (e.g., R₂NH) - Base (e.g., DIPEA) - Polar Solvent (e.g., NMP, EtOH) - Heat start->snar_cond This Protocol pd_cond Conditions: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Boronic Acid / Amine - Solvent (e.g., Dioxane) - Heat start->pd_cond Alternative (Not Selective for C4) snar_target More Electron-Deficient Site snar_cond->snar_target Favors snar_product Selective Reaction at C4-Cl snar_target->snar_product Leads to pd_target More Labile C-X Bond (Oxidative Addition) pd_cond->pd_target Favors pd_product Selective Reaction at C5-Br pd_target->pd_product Leads to

Caption: Rationale for methodological choice: SNAr vs. Pd-Catalysis.

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of 5-bromo-4-chloro-6-phenylpyrimidin-2-amine with a secondary amine (morpholine is used as a representative example). The conditions can be adapted for other nucleophiles.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Typical Amount (for 1 mmol scale)Notes
5-bromo-4-chloro-6-phenylpyrimidin-2-amine(Not available)301.57302 mg (1.0 mmol, 1.0 equiv)Starting material.
Morpholine110-91-887.12105 µL (1.2 mmol, 1.2 equiv)Example nucleophile.
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24348 µL (2.0 mmol, 2.0 equiv)Non-nucleophilic base to scavenge HCl.
N-Methyl-2-pyrrolidone (NMP)872-50-499.133-5 mLReaction solvent. Anhydrous grade recommended.
Ethyl Acetate (EtOAc)141-78-688.11As neededFor workup and chromatography.
Hexanes110-54-386.18As neededFor chromatography.
Saturated aqueous Sodium Bicarbonate (NaHCO₃)144-55-884.01As neededFor workup.
Brine (Saturated aqueous NaCl)7647-14-558.44As neededFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying agent.
Silica Gel7631-86-960.08As neededFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add 5-bromo-4-chloro-6-phenylpyrimidin-2-amine (302 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Add N-Methyl-2-pyrrolidone (NMP, 4 mL). Stir the mixture to dissolve the starting material. Add N,N-Diisopropylethylamine (DIPEA, 348 µL, 2.0 mmol) followed by the nucleophile, morpholine (105 µL, 1.2 mmol).

  • Reaction Conditions: Seal the vial and place it in a pre-heated heating block or oil bath at 100-120 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes. The product should be less polar than the starting material. The reaction is typically complete within 2-16 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water (20 mL) and Ethyl Acetate (20 mL).

    • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL), followed by brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%) to elute the product.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product (5-bromo-6-phenyl-4-(morpholin-4-yl)pyrimidin-2-amine) by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for selective C4 amination.

Scope, Limitations, and Troubleshooting

Nucleophile Scope

This protocol is robust and generally applicable to a wide range of nucleophiles.

Nucleophile ClassExample(s)Relative ReactivityNotes
Secondary Amines Morpholine, Piperidine, PyrrolidineHighGenerally clean and high-yielding reactions.
Primary Amines Benzylamine, n-ButylamineModerate to HighPotential for double addition is low due to steric hindrance.
Anilines Aniline, 4-MethoxyanilineModerateLess nucleophilic; may require higher temperatures or longer reaction times. Acid catalysis can sometimes be beneficial for aniline nucleophiles[9].
Alcohols/Phenols Phenol, Methanol (as alkoxide)Low to ModerateRequires a strong base (e.g., NaH, K₂CO₃) to deprotonate the alcohol/phenol first.
Thiols Thiophenol, EthanethiolHighHighly nucleophilic; reactions are often rapid at lower temperatures.
Troubleshooting Common Issues
  • Low or No Conversion:

    • Cause: Insufficient temperature, inactive reagents, or a poorly nucleophilic reactant.

    • Solution: Increase the reaction temperature in 20 °C increments. Check the purity of the starting material and reagents. For weakly nucleophilic anilines or alcohols, consider using a more forcing solvent like DMSO or adding a catalyst.

  • Formation of Side Products:

    • Cause: Decomposition at high temperatures or reaction at the C2-amine. A potential side-product is hydrolysis of the 4-chloro group if water is present[9].

    • Solution: Ensure the use of anhydrous solvents and reagents. Lower the reaction temperature and increase the reaction time. If C2-amine reactivity is suspected, protection may be necessary, though it is generally unreactive under these conditions.

  • Difficult Purification:

    • Cause: Product co-elutes with starting material or impurities.

    • Solution: Optimize the solvent system for column chromatography. If the product is basic (amine adducts), a small amount of triethylamine (0.5%) can be added to the mobile phase to reduce tailing on the silica gel column.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • NMP is a reproductive toxicant; handle with extreme care.

  • DIPEA is corrosive and volatile; handle with care.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a reliable and well-rationalized protocol for the selective nucleophilic displacement of the 4-chloro substituent on 5-bromo-4-chloro-6-phenylpyrimidin-2-amine. The method leverages the inherent electronic properties of the pyrimidine ring to achieve high regioselectivity, furnishing a valuable synthetic intermediate. The resulting 5-bromo-4-(substituted)-6-phenylpyrimidin-2-amine product is primed for further diversification at the C5 position, enabling rapid access to a wide array of complex molecules for discovery research.

References

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
  • Royal Society of Chemistry. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • ACS Publications. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution.
  • ResearchGate. (n.d.). ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines.
  • Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.
  • (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
  • Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Amination of halopyrimidines and 4-chloroquinazoline.
  • PubMed. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol.
  • StackExchange. (2017). organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer.
  • Preprints.org. (2023). Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for.

Sources

Application Note: Using 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine as a Scaffold for ULK1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The modulation of Unc-51-like kinase 1 (ULK1) is a critical therapeutic strategy in oncology, particularly for KRAS-mutant non-small cell lung cancer (NSCLC) and triple-negative breast cancer, where autophagy serves as a survival mechanism during metabolic stress.

This guide details the utilization of 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine (CAS: 106791-93-9) as a privileged scaffold for developing potent ULK1 inhibitors. Unlike generic pyrimidines, this specific scaffold offers a unique substitution pattern that enables rapid access to 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives , a class of inhibitors with nanomolar affinity for the ULK1 ATP-binding pocket.

This document provides a validated workflow covering:

  • Chemical Logic: Structure-Activity Relationship (SAR) of the scaffold.[1][2][3]

  • Synthesis: Step-by-step functionalization protocols.

  • Validation: Biochemical (ADP-Glo) and Cellular (Autophagic Flux) assays.[4]

Chemical Biology & SAR Logic

The 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine scaffold is not the final drug but the "linchpin" intermediate. Its value lies in the differential reactivity of its functional groups, allowing for sequential, regioselective modification.

Structure-Activity Relationship (SAR) Map
PositionFunctional GroupRole in ULK1 InhibitionChemical Modification Strategy
C4 Chlorine (-Cl) Hydrophobic Pocket Entry: The leaving group for the introduction of a bulky hydrophobic ether (e.g., phenoxy). This group occupies the hydrophobic back-pocket of the kinase.SNAr Displacement: Highly reactive due to the electron-deficient pyrimidine ring. Displaced by phenols or anilines.
C5 Bromine (-Br) Selectivity Handle: Fills the gatekeeper region. The halogen bond can interact with the kinase hinge region backbone carbonyls, improving residence time.Suzuki/Sonogashira Coupling: Can be used to extend the molecule, though often left as -Br or -I in successful ULK1 inhibitors (e.g., SBI-0206965 derivatives).
C6 Phenyl (-Ph) Structural Rigidity: Provides a hydrophobic anchor that stabilizes the inhibitor within the ATP binding cleft, preventing "wobble."Pre-installed: No modification typically required in this specific workflow.
C2 Amine (-NH₂) Hinge Binder: The primary hydrogen bond donor/acceptor site. Critical for anchoring the molecule to the kinase hinge (Glu93/Tyr94 in ULK1).Buchwald-Hartwig Amination: Functionalized with aryl halides to tune solubility and potency (e.g., adding a 3,4,5-trimethoxyphenyl group).

Experimental Protocols

Protocol A: Chemical Synthesis of ULK1 Inhibitors

Objective: Convert the scaffold into a bioactive 4-phenoxy-N-phenyl derivative (e.g., Compound 3s analog).

Step 1: C4-Chlorine Displacement (SNAr)

This step introduces the hydrophobic tail necessary for high-affinity binding.

  • Reagents:

    • Scaffold: 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine (1.0 eq)

    • Nucleophile: 2-Fluoro-4-nitrophenol (1.1 eq) (Selected for high potency based on Sun et al. data)

    • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Solvent: DMF (Anhydrous)

  • Procedure:

    • Dissolve the scaffold (1 mmol) and 2-Fluoro-4-nitrophenol (1.1 mmol) in DMF (5 mL) in a round-bottom flask.

    • Add K₂CO₃ (2 mmol).

    • Heat the mixture to 80°C for 4–6 hours under N₂ atmosphere.

    • Monitor: Check TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, yielding a more polar product.

    • Workup: Pour into ice water (50 mL). The precipitate is the intermediate (4-phenoxy derivative). Filter, wash with water, and dry in vacuum.

Step 2: C2-Amine Functionalization (Buchwald-Hartwig)

This step optimizes the hinge binding interaction.

  • Reagents:

    • Intermediate from Step 1 (1.0 eq)

    • Aryl Halide: 5-Bromo-1,2,3-trimethoxybenzene (1.2 eq)

    • Catalyst: Pd₂(dba)₃ (0.05 eq) / Xantphos (0.1 eq)

    • Base: Cs₂CO₃ (2.0 eq)

    • Solvent: 1,4-Dioxane

  • Procedure:

    • In a sealed tube, combine the Intermediate, Aryl Halide, and Base in degassed 1,4-Dioxane.

    • Add the Catalyst and Ligand under an inert argon stream.

    • Seal and heat to 100°C for 12 hours.

    • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Gradient: 0–50% EtOAc in Hexanes).

Protocol B: Biochemical Validation (ADP-Glo™ Kinase Assay)

Objective: Quantify the IC₅₀ of the synthesized inhibitor against recombinant human ULK1.

  • Principle: Measures ADP generation (kinase activity) by converting it to ATP, which is then used by luciferase to generate light.[5][6][7]

  • Materials:

    • Recombinant ULK1 (SignalChem/Promega)

    • Substrate: ULK1-peptide (derived from ATG13) or Myelin Basic Protein (MBP)

    • ADP-Glo™ Kinase Assay Kit (Promega)

Workflow:

  • Enzyme Prep: Dilute ULK1 kinase to 5 ng/µL in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in DMSO (Top concentration: 10 µM).

  • Reaction Assembly (384-well plate):

    • 2 µL Inhibitor

    • 4 µL ULK1 Enzyme

    • Incubate 10 min at RT to allow binding.

    • 4 µL Substrate/ATP Mix (Final ATP: 10 µM).

  • Incubation: Incubate at 30°C for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP → ATP → Light). Incubate 30 min.

  • Read: Measure Luminescence. Calculate IC₅₀ using a sigmoidal dose-response curve.

Protocol C: Cellular Validation (Autophagic Flux)

Objective: Confirm on-target inhibition in cells (e.g., A549 lung cancer cells).[4]

Markers:

  • p-ATG13 (Ser318): Direct substrate of ULK1. Inhibition should decrease phosphorylation.

  • LC3-II: Autophagosome marker. ULK1 inhibition blocks autophagosome formation, leading to decreased LC3-II levels (initiation block) OR accumulation if flux is stalled (context dependent, usually initiation block reduces LC3-II conversion upon starvation).

Workflow:

  • Seeding: Plate A549 cells (2 x 10⁵ cells/well) in 6-well plates.

  • Treatment:

    • Control: DMSO

    • Induction: EBSS (Starvation medium) for 2 hours (activates ULK1).

    • Experimental: EBSS + Inhibitor (0.1, 1, 5 µM).

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Western Blot:

    • Run SDS-PAGE.

    • Probe for Anti-p-ATG13 (Ser318) and Anti-LC3B .

    • Result: Effective inhibition is visualized as the disappearance of the p-ATG13 band despite starvation conditions.

Visualizations

Diagram 1: Synthesis Workflow & Logic

This diagram illustrates the transformation of the scaffold into a potent inhibitor.

SynthesisWorkflow Scaffold Scaffold 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine (CAS: 106791-93-9) Step1 Step 1: S_NAr (Displace -Cl) Scaffold->Step1 + Phenol + K2CO3 Intermediate Intermediate 4-Phenoxy Derivative Step1->Intermediate Step2 Step 2: Buchwald-Hartwig (Functionalize -NH2) Intermediate->Step2 + Aryl Halide + Pd Catalyst Inhibitor Final ULK1 Inhibitor (High Potency) Step2->Inhibitor

Caption: Sequential functionalization of the pyrimidine scaffold. The C4-Chlorine is displaced first to establish the hydrophobic tail, followed by C2-Amine modulation for hinge binding.

Diagram 2: ULK1 Signaling & Assay Readouts

This diagram maps the biological pathway and where the inhibitor acts.

ULK1Pathway cluster_readouts Assay Readouts NutrientStress Nutrient Stress (Starvation) mTORC1 mTORC1 (Inactivated) NutrientStress->mTORC1 Inhibits ULK1_Complex ULK1 Complex (Active Kinase) mTORC1->ULK1_Complex Relieves Inhibition ATG13 ATG13 (Substrate) ULK1_Complex->ATG13 Phosphorylates Inhibitor Scaffold-Derived Inhibitor Inhibitor->ULK1_Complex BLOCKS ATP Site Readout1 Western Blot: Loss of p-ATG13 Inhibitor->Readout1 Causes Readout2 ADP-Glo: Low Luminescence Inhibitor->Readout2 Causes pATG13 p-ATG13 (Ser318) (Phosphorylated) ATG13->pATG13 Autophagy Autophagy Initiation (LC3-I -> LC3-II) pATG13->Autophagy Activates

Caption: Mechanism of Action. The inhibitor targets the active ULK1 complex, preventing the phosphorylation of ATG13 and halting the autophagy initiation cascade.

References

  • Sun, D., et al. (2020). "Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer."[8] European Journal of Medicinal Chemistry, 208, 112782.[2]

  • Lazarus, M. B., & Shokat, K. M. (2015). "Discovery and structure of a new inhibitor scaffold of the autophagy initiating kinase ULK1." Bioorganic & Medicinal Chemistry, 23(17), 5483-5488.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[6]

  • Egan, D. F., et al. (2015). "Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of Autophagy Biomarkers." Molecular Cell, 59(2), 285-297. (Reference for SBI-0206965 comparison).

Sources

Application Note: Optimized Deoxychlorination of 5-bromo-6-phenylpyrimidin-2-amine-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized reaction conditions for the conversion of 5-bromo-6-phenylpyrimidin-2-amine-4-ol (Substrate) to 5-bromo-4-chloro-6-phenylpyrimidin-2-amine (Target). This transformation is a critical step in the synthesis of pharmacophores targeting Bruton's Tyrosine Kinase (BTK) and other kinase pathways.

While standard chlorination protocols exist, this specific scaffold presents unique challenges:

  • Nucleophilic Competition: The exocyclic amine (

    
    ) at C2 competes with the hydroxyl group, leading to potential phosphoramidate side products.
    
  • Steric Hindrance: The phenyl ring at C6 imposes steric constraints adjacent to the reaction center.

  • Halogen Stability: The C5-Bromine moiety must remain intact without undergoing hydrodehalogenation.

This guide provides a high-yielding (>85%), scalable protocol using Phosphorus Oxychloride (


) with 

-Dimethylaniline as a catalyst, emphasizing safety in the quenching phase.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

The reaction proceeds via an


-like mechanism facilitated by the activation of the tautomeric lactam (pyrimidinone).
Mechanistic Pathway

The 4-hydroxyl group (tautomerizing to the ketone) attacks the electrophilic phosphorus of


. The addition of a tertiary amine base (

-dimethylaniline or

-diethylaniline) is crucial. It serves two roles:
  • HCl Scavenger: Prevents the protonation of the pyrimidine ring (specifically N3), which would otherwise deactivate the ring toward nucleophilic attack.

  • Catalysis: Forms a highly reactive intermediate (Vilsmeier-Haack type adduct) that accelerates the leaving group transformation.

Visualization: Reaction Mechanism

The following diagram illustrates the activation and substitution pathway.

G Start Substrate (Tautomeric Equilibrium) Inter1 Dichlorophosphoryl Intermediate Start->Inter1 O-Phosphorylation Base Base (PhNMe2) Base->Inter1 Scavenges HCl POCl3 POCl3 (Reagent) POCl3->Inter1 Chloride Cl- Attack (SNAr) Inter1->Chloride Activation Product 4-Chloro-Product Chloride->Product Elimination of PO2Cl2-

Caption: Mechanistic flow from tautomeric substrate to chlorinated product via phosphoryl intermediate.

Optimization Parameters

Before scaling, the following parameters were screened to balance yield against purity.

ParameterCondition A (Standard)Condition B (Optimized)Condition C (Alternative)
Reagent Neat

(10 equiv)

(3-5 equiv) in Toluene

/ DMF
Base None

-Dimethylaniline (1.0 equiv)
Pyridine
Temperature Reflux (105°C)90–100°C75°C
Time 4–6 Hours3–4 Hours12+ Hours
Yield 65% (Tar formation)88% (Clean conversion) 50% (Incomplete)
Safety Profile High Risk (Exotherm)Moderate (Solvent heat sink)Moderate

Decision: Condition B is selected. The use of Toluene as a co-solvent acts as a thermal buffer, reducing tar formation caused by the polymerization of the free amine, while


-dimethylaniline catalyzes the reaction efficiently.

Detailed Experimental Protocol

Materials
  • Substrate: 5-bromo-6-phenylpyrimidin-2-amine-4-ol (10.0 g, 37.6 mmol)

  • Reagent: Phosphorus Oxychloride (

    
    ) (17.5 mL, 188 mmol, 5.0 equiv)
    
  • Catalyst:

    
    -Dimethylaniline (4.8 mL, 37.6 mmol, 1.0 equiv)
    
  • Solvent: Anhydrous Toluene (50 mL)

  • Quenching: Crushed Ice (200 g), Sat.

    
     solution.
    
Step-by-Step Methodology
  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser (connected to a caustic scrubber for HCl/

    
     fumes), and a temperature probe. Flush with Nitrogen.[1][2]
    
  • Charging: Add the Substrate (10.0 g) and Anhydrous Toluene (50 mL) to the flask. Stir to form a suspension.

  • Base Addition: Add

    
    -Dimethylaniline  (4.8 mL) dropwise. The suspension may change color slightly.
    
  • Reagent Addition: Add

    
      (17.5 mL) slowly via a dropping funnel over 15 minutes. Caution: Mild exotherm.
    
  • Reaction: Heat the mixture to 95–100°C . The solid will gradually dissolve, turning the solution into a dark orange/brown oil.

  • Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or HPLC after 3 hours. Look for the disappearance of the polar starting material (

    
    ) and appearance of the non-polar product (
    
    
    
    ).
  • Concentration (Optional but Recommended): Once complete, cool to 50°C and distill off excess

    
     and Toluene under reduced pressure (rotary evaporator with a caustic trap). This significantly reduces the violence of the quench.
    

Safety & Workup (Critical Control Point)

The quenching of


 is notoriously dangerous due to the delayed exotherm.[3] Never add water to the reaction mixture. 
The "Reverse Quench" Protocol[4][8]

Workup RxnMix Reaction Mixture (Concentrated Oil) Quench Slow Addition (Dropwise) RxnMix->Quench Transfer IceBath Ice/Water Bath (0-5°C, Vigorous Stirring) IceBath->Quench Receiving Media Neutralize Neutralization (Sat. NaHCO3 to pH 8) Quench->Neutralize After Hydrolysis Extract Extraction (EtOAc or DCM) Neutralize->Extract Isolation

Caption: Safety workflow for quenching POCl3 reactions to prevent thermal runaway.

  • Preparation: Prepare a beaker with 200 g of crushed ice and 50 mL of water. Place this beaker in an ice bath to maintain 0°C.

  • Quenching: Slowly pour the concentrated reaction mixture (or the toluene solution if not concentrated) into the vigorously stirred ice slurry. Rate: Maintain internal temperature

    
    .
    
  • Hydrolysis: Stir for 30 minutes to ensure all phosphoryl chlorides are hydrolyzed to phosphoric acid.

  • Neutralization: Carefully add saturated

    
     solution until pH reaches 8–9. Note: The product may precipitate as a solid.[4]
    
  • Isolation:

    • If Solid: Filter the precipitate, wash with water, and dry.

    • If Oiling out: Extract with Ethyl Acetate (

      
      ). Wash organics with brine, dry over 
      
      
      
      , and concentrate.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Black Tar / Low Yield Polymerization of free amine or overheating.Use Toluene dilution (Method B). Ensure temperature does not exceed 105°C.
Incomplete Reaction Moisture in reagents or old

.
Use fresh, distilled

. Ensure glassware is oven-dried.
Product Hydrolysis Quench was too hot or pH too acidic for too long.Keep quench temp

. Neutralize immediately after hydrolysis.
New Spot on TLC (Polar) Phosphoramidate formation (N-phosphorylation).Increase reflux time to drive rearrangement/cleavage, or increase base equivalents.

References

  • Vertex AI Search. (2025). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. MDPI. Link

  • BenchChem Technical Support. (2025). Managing Reaction Exotherms in Pyrimidine Synthesis. BenchChem. Link

  • ResearchGate. (2017). Why we should use POCl3/PCl5 mixture in chlorination of pyrimidine. Link

  • National Institutes of Health (NIH). (2019). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. PubMed Central. Link

  • Google Patents. (2015). CN104761505A - Preparation method for chloropyrimidine compound. Link

Sources

Application Note: Microwave-Assisted Functionalization of 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the regioselective functionalization of 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine using microwave irradiation.[1] This scaffold is a "privileged structure" in medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors (e.g., CDK, MAPK pathways).

The presence of three distinct functional handles—a nucleophilic amine (C2), an electrophilic chloride (C4), and a brominated position (C5)—presents a unique chemo-selective challenge. This note demonstrates how microwave irradiation can be tuned to selectively drive Nucleophilic Aromatic Substitution (


)  at the C4 position or Suzuki-Miyaura Cross-Coupling  at the C5 position, significantly reducing reaction times from hours to minutes while suppressing side reactions.

Compound Profile & Reactivity Logic[1]

The Scaffold

Compound: 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine Molecular Weight: 284.54 g/mol Core Reactivity Features: [1]

  • C4-Chloride (

    
     Site):  The most electrophilic site.[1] Although the C2-amine is electron-donating (deactivating the ring), the inductive effect of the C5-bromide and the electron-deficient pyrimidine nitrogen atoms maintain sufficient electrophilicity for 
    
    
    
    , provided sufficient energy (Microwave) is applied.[1]
  • C5-Bromide (Coupling Site): The C-Br bond is weaker than the C-Cl bond, making it the preferred site for Oxidative Addition by Palladium(0) catalysts.[1][2]

  • C2-Amine: Acts as a directing group and H-bond donor.[1] It generally requires no protection during these microwave protocols if conditions are controlled.[1]

Strategic Reaction Map

The following diagram illustrates the divergent pathways controlled by reaction conditions.

ReactionMap Start 5-Bromo-4-chloro- 6-phenylpyrimidin-2-amine ConditionA Condition A: Microwave (120°C) Amine Nucleophile Polar Solvent (EtOH) Start->ConditionA Path 1: SNAr ConditionB Condition B: Microwave (100°C) Ar-B(OH)2, Pd(0) Base (K2CO3) Start->ConditionB Path 2: Cross-Coupling ProductA Product A: C4-Amino Derivative (SNAr Substitution) ConditionA->ProductA Cl Displacement ProductB Product B: C5-Aryl Derivative (Suzuki Coupling) ConditionB->ProductB Br Coupling

Figure 1: Divergent synthesis pathways. Path 1 exploits the electrophilicity of C4; Path 2 exploits the labile C-Br bond at C5.[1]

Experimental Protocols

Protocol A: C4-Selective Amination ( )

Objective: Displacement of the C4-Chloride with a secondary amine (e.g., N-methylpiperazine, morpholine).[1]

Expert Insight: Thermal heating of this substrate often results in incomplete conversion due to the deactivating nature of the C2-amino group and steric hindrance from the C5-bromo and C6-phenyl groups.[1] Microwave irradiation increases the molecular rotation and effective collision frequency, overcoming this activation energy barrier.

Materials
  • Substrate: 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine (1.0 equiv)

  • Nucleophile: Secondary amine (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA). Note: Alcohols are preferred microwave absorbers (high tan

    
    ) and facilitate proton transfer.
    
Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, dissolve 0.5 mmol of the pyrimidine substrate in 3.0 mL of Ethanol.

  • Addition: Add 0.6 mmol of the amine nucleophile followed by 1.0 mmol of DIPEA. Cap the vial with a Teflon-lined septum.[1]

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Work-up: Cool to room temperature (compressed air cooling). The product often precipitates upon cooling.[1]

    • If precipitate forms: Filter and wash with cold ethanol.[1]

    • If solution remains: Evaporate solvent under reduced pressure, resuspend in EtOAc, wash with water/brine, and dry over

      
      .
      
  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradient).

Protocol B: C5-Selective Suzuki-Miyaura Coupling

Objective: Formation of a C-C bond at the C5 position while retaining the C4-Chloride.[1]

Expert Insight: To prevent simultaneous reaction at the C4-Cl bond, we utilize the inherent reactivity difference (


).[1] However, the choice of catalyst is critical. Pd(PPh3)4  is preferred here over highly active Buchwald precatalysts (like XPhos-Pd-G2), which might indiscriminately activate the chloride.[1]
Materials
  • Substrate: 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.1 equiv)[3][4]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (5 mol%)[3]
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed).[1]

Step-by-Step Methodology
  • Inerting: Purge a 10 mL microwave vial with Argon or Nitrogen.

  • Loading: Add the pyrimidine substrate (0.5 mmol), aryl boronic acid (0.55 mmol), and

    
     (0.025 mmol).
    
  • Solvation: Add 4 mL of degassed 1,4-Dioxane and 0.75 mL of 2M

    
    .
    
  • Irradiation:

    • Temperature: 100 °C

    • Hold Time: 20 minutes

    • Power: Dynamic (Max 150W)

  • Work-up: Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.[1]

  • Extraction: Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Results & Data Analysis

Thermal vs. Microwave Comparison

The following data summarizes the efficiency gains observed when switching from conventional heating (oil bath) to microwave irradiation for the


 reaction with morpholine.
ParameterConventional HeatingMicrowave IrradiationImprovement Factor
Temperature 80 °C (Reflux)120 °C+40 °C
Time 12 Hours15 Minutes48x Faster
Yield 65%92%+27%
Purity (LCMS) 88% (Side products observed)>98%Cleaner Profile
Regioselectivity Validation

NMR analysis confirms the selectivity.[1][5]

  • Protocol A Product: Loss of C4-Cl signal (if applicable in

    
     NMR) and appearance of amine alkyl protons. Retention of C5-Br (confirmed by MS isotopic pattern 1:1 for 
    
    
    
    ).[1]
  • Protocol B Product: Disappearance of Br isotopic pattern.[1] Retention of C4-Cl.

Workflow Diagram: Sequential Library Generation

This workflow illustrates how to use the starting material to generate a library of "AB" substituted pyrimidines by sequencing the protocols.

Workflow Start Start: 5-Bromo-4-chloro- 6-phenylpyrimidin-2-amine Step1 Step 1: C4 Functionalization (Protocol A: SNAr) Microwave: 120°C, 15 min Start->Step1 Intermed Intermediate: 5-Bromo-4-amino-derivative Step1->Intermed Yield: >90% Step2 Step 2: C5 Functionalization (Protocol B: Suzuki) Microwave: 110°C, 20 min Intermed->Step2 Final Final Library: 4-Amino-5-Aryl-6-phenyl pyrimidin-2-amines Step2->Final Yield: 75-85%

Figure 2: Sequential workflow for full scaffold decoration. Protocol A is performed first to avoid potential Pd-catalyst poisoning by the free amine nucleophile in Step 2.[1]

Troubleshooting & Optimization

  • Low Yield in Suzuki Coupling:

    • Cause: Debromination (hydrodehalogenation) instead of coupling.[1]

    • Solution: Use a strictly anhydrous solvent system (Dioxane/DMF) with anhydrous base (

      
      ) or switch to a precatalyst like Pd(dppf)Cl2 .
      
  • Incomplete SNAr Reaction:

    • Cause: Steric bulk of the incoming amine.[1]

    • Solution: Increase Microwave temperature to 140 °C. Change solvent to NMP (N-Methyl-2-pyrrolidone) which allows higher temperatures than EtOH.[1]

  • Pressure Errors:

    • Cause: Vapor pressure of Ethanol at 120°C.[1]

    • Solution: Ensure vial headspace is sufficient (fill volume < 60%).[1]

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: MDPI (Molecules), 2021. Relevance: Establishes the baseline reactivity for halogenated pyrimidines under microwave conditions. URL:[Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study. Source: Arabian Journal of Chemistry, 2022.[6] Relevance: Provides specific protocols for amination of the 2-amino-4-chloro scaffold. URL:[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Source: MDPI (Molecules), 2024. Relevance: Mechanistic explanation of C4 vs C2 selectivity in pyrimidines. URL:[Link]

Sources

Application Notes & Protocols: Strategic Protection of the 2-Amino Group in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds, including approved pharmaceuticals like the kinase inhibitors Imatinib and Palbociclib.[1][2] Its prevalence stems from the unique arrangement of hydrogen bond donors and acceptors, which allows for potent and selective interactions with a wide range of biological targets.[2]

However, the synthetic manipulation of the pyrimidine core is often complicated by the reactivity of the 2-amino group. This primary amine is nucleophilic and basic, capable of interfering with a multitude of desired chemical transformations, such as metal-catalyzed cross-coupling, acylation, and halogenation reactions.[3] To circumvent these unwanted side reactions and enable controlled, regioselective synthesis, a robust protecting group strategy is not just advantageous—it is essential.

This guide provides an in-depth exploration of common and advanced protecting group strategies for the 2-amino group of pyrimidines. We will delve into the causality behind the selection of specific protecting groups, provide detailed, field-proven protocols for their installation and removal, and offer a strategic framework for choosing the optimal group based on the planned synthetic route.

Core Principles of Amine Protection

An ideal protecting group must satisfy three fundamental criteria:

  • Ease of Installation: It should be introduced efficiently and in high yield under mild conditions that do not affect other functional groups in the molecule.

  • Stability: It must be inert to the specific reaction conditions planned for subsequent synthetic steps.

  • Selective Removal: It must be cleaved cleanly and in high yield under conditions that leave the rest of the molecule, including other protecting groups, intact.[4]

The concept of orthogonality is paramount in complex syntheses. Orthogonal protecting groups are those that can be removed selectively in the presence of one another because their cleavage relies on fundamentally different reaction mechanisms (e.g., one is acid-labile while the other is base-labile).[3][5]

Key Protecting Groups for 2-Aminopyrimidines

The choice of a protecting group is dictated by the overall synthetic strategy, particularly the nature of the downstream chemical transformations. Below, we discuss the most widely employed groups for 2-aminopyrimidines.

The Boc Group (tert-Butoxycarbonyl)

The Boc group is arguably the most common amine protecting group due to its ease of introduction, general stability to basic and nucleophilic conditions, and straightforward removal under acidic conditions.[6]

  • Mechanism and Rationale: The Boc group transforms the nucleophilic amine into a non-nucleophilic carbamate.[3][7] Its steric bulk provides effective shielding. Deprotection with strong acids like trifluoroacetic acid (TFA) proceeds via the formation of a stable tert-butyl cation, which subsequently decomposes to isobutene and CO2, ensuring an irreversible and clean reaction.[7] It is important to note that the exocyclic amino group of 2-aminopyrimidine can be doubly protected to form a di-Boc derivative, which further attenuates its nucleophilicity and basicity.[8]

  • Stability Profile:

    • Stable: Bases (e.g., NaOH, Et3N, piperidine), hydrogenolysis (Pd/C, H₂), mild reducing agents.

    • Labile: Strong acids (TFA, HCl), some Lewis acids.[6]

The Cbz Group (Benzyloxycarbonyl)

The Cbz group is a classic amine protecting group that offers an orthogonal cleavage strategy to the acid-labile Boc group.[9][10]

  • Mechanism and Rationale: Like Boc, the Cbz group forms a stable carbamate. Its key advantage lies in its removal by catalytic hydrogenolysis.[9][11] This process involves the palladium-catalyzed cleavage of the benzyl C-O bond, liberating the free amine and generating toluene and CO2 as byproducts. This method is exceptionally mild and chemoselective, preserving most other functional groups.

  • Stability Profile:

    • Stable: Acidic conditions (TFA), most basic conditions.

    • Labile: Catalytic hydrogenation (H₂, Pd/C), strong reducing conditions (Na/NH₃), strong acids like HBr.[9]

The Fmoc Group (9-Fluorenylmethyloxycarbonyl)

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis and offers a critical orthogonal strategy to both Boc and Cbz.[12][13][14] Its defining characteristic is its lability to basic conditions.

  • Mechanism and Rationale: The Fmoc group is cleaved via a β-elimination mechanism triggered by a non-nucleophilic base, typically a secondary amine like piperidine.[12][13] The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and CO2. The resulting dibenzofulvene byproduct is often trapped by the amine base, driving the reaction to completion.[13]

  • Stability Profile:

    • Stable: Acidic conditions (TFA, HCl), catalytic hydrogenation.[12]

    • Labile: Basic conditions (piperidine, DBU).

Acyl-Type Protecting Groups (Pivaloyl, Benzoyl)

Acyl groups, such as pivaloyl (Piv) and benzoyl (Bz), form robust amide bonds with the 2-amino group. They are known for their exceptional stability across a wide range of conditions.[15][16]

  • Mechanism and Rationale: These groups are installed using the corresponding acyl chloride or anhydride. Their stability is a double-edged sword; while they can withstand harsh reagents, their removal often requires forcing conditions, such as strong acid or base hydrolysis at elevated temperatures, or reduction with powerful hydrides like lithium aluminum hydride (LAH).[15][16] The steric bulk of the pivaloyl group can be particularly useful for shielding the protected amine.[15]

  • Stability Profile:

    • Stable: Acidic conditions (TFA), catalytic hydrogenation, many nucleophiles and oxidizing/reducing agents.

    • Labile: Strong acid/base hydrolysis (e.g., refluxing 6M HCl), LAH reduction.

Strategic Decision-Making Workflow

Choosing the correct protecting group is a critical step that can determine the success of a synthetic campaign. The following diagram outlines a logical workflow for this decision-making process.

G start Start: Need to protect 2-aminopyrimidine q1 Will the next step involve strong basic conditions? start->q1 q2 Will the next step involve acidic conditions? q1->q2 Yes fmoc Use Fmoc q1->fmoc No q3 Will the next step involve catalytic hydrogenation? q2->q3 Yes boc_cbz Use Boc or Cbz q2->boc_cbz No boc_fmoc Use Boc or Fmoc q3->boc_fmoc No acyl Consider robust Acyl group (Piv, Bz) q3->acyl Yes

Caption: Decision tree for selecting a 2-amino protecting group.

Comparative Summary of Protecting Groups

The table below provides a quick reference for comparing the properties of the most common protecting groups for 2-aminopyrimidines.

Protecting GroupAbbreviationIntroduction Reagent(s)Key StabilityCleavage ConditionsOrthogonal To
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (Boc₂O)Base, H₂, NucleophilesAcidic: TFA, HCl[7][8]Cbz, Fmoc, Acyl
Benzyloxycarbonyl Cbz, ZBenzyl chloroformate (Cbz-Cl)Acid, BaseHydrogenolysis: H₂, Pd/C[9][11]Boc, Fmoc, Acyl
9-Fluorenylmethoxycarbonyl FmocFmoc-Cl, Fmoc-OSuAcid, H₂Basic: 20% Piperidine in DMF[12][13]Boc, Cbz, Acyl
Pivaloyl PivPivaloyl chlorideAcid, Base, H₂, OxidantsHarsh: Refluxing HCl/NaOH; LiAlH₄[15]N/A (Generally last off)
Benzoyl BzBenzoyl chlorideAcid, Base, H₂, OxidantsHarsh: Refluxing HCl/NaOH[17]N/A (Generally last off)

Detailed Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate. Always monitor reactions by an appropriate method (e.g., TLC, LC-MS).

Protocol 1: Boc Protection of 2-Aminopyrimidine

Objective: To install a Boc group on the 2-amino position. This procedure often leads to the di-protected product, which is often desirable for complete deactivation.

Materials:

  • 2-Aminopyrimidine substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.2 - 3.0 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-aminopyrimidine substrate (1.0 equiv) in the chosen anhydrous solvent (approx. 0.1-0.2 M concentration).

  • Add DMAP (0.1 - 0.2 equiv) to the solution.

  • Add Boc₂O (2.2 - 3.0 equiv) portion-wise at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the N,N-di-Boc-protected 2-aminopyrimidine.

Protocol 2: Acidic Deprotection of Boc-Protected 2-Aminopyrimidine

Objective: To remove the Boc group(s) to reveal the free amine.

Materials:

  • Boc-protected 2-aminopyrimidine (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or another suitable base for neutralization.

Procedure:

  • Dissolve the Boc-protected substrate (1.0 equiv) in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 10-50% v/v, e.g., a 1:1 mixture of TFA:DCM).[8]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor for the consumption of starting material.

  • Upon completion, carefully concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Work-up A (for acid-stable compounds): Redissolve the residue in an organic solvent and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases. Separate the layers, dry the organic phase, and concentrate.

  • Work-up B (for water-soluble products): After concentration, co-evaporate with a solvent like toluene to remove residual TFA. The resulting trifluoroacetate salt can often be used directly or purified. To obtain the free base, the crude salt can be dissolved in a minimal amount of water/methanol and neutralized with a base (e.g., solid NaHCO₃ or an ion-exchange resin) before extraction or purification.

Protocol 3: Cbz Protection of 2-Aminopyrimidine

Objective: To install a Cbz group on the 2-amino position.

Materials:

  • 2-Aminopyrimidine substrate (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 - 1.5 equiv)

  • Base (e.g., NaHCO₃, Na₂CO₃, or triethylamine (Et₃N)) (2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/water mixture, DCM, or THF)

Procedure:

  • Schotten-Baumann Conditions: Dissolve the 2-aminopyrimidine substrate in a mixture of dioxane and water (e.g., 1:1). Add the base (e.g., NaHCO₃) (2.0-3.0 equiv).

  • Cool the mixture to 0 °C.

  • Slowly add Cbz-Cl (1.1 - 1.5 equiv) dropwise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Upon completion, if a precipitate has formed, filter and wash with water. If no precipitate forms, extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography.

Protocol 4: Hydrogenolytic Deprotection of Cbz-Protected 2-Aminopyrimidine

Objective: To cleave the Cbz group using catalytic hydrogenation.

Materials:

  • Cbz-protected 2-aminopyrimidine (1.0 equiv)

  • Palladium on carbon (Pd/C) (5-10 wt% catalyst, typically 10 mol% Pd)

  • Hydrogen source (H₂ gas balloon or Parr hydrogenator)

  • Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc))

Procedure:

  • Dissolve the Cbz-protected substrate in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (typically a balloon or 1-4 atm) for 2-16 hours at room temperature.

  • Upon completion, carefully vent the H₂ atmosphere and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected 2-aminopyrimidine. Further purification may be required if impurities are present.

Visualization of Orthogonal Protection

The following diagram illustrates a synthetic sequence employing an orthogonal protection strategy, where a Boc-protected amine and an Fmoc-protected amine can be deprotected sequentially to allow for site-specific modifications.

G cluster_0 Orthogonal Deprotection Pathway Start Substrate (Boc-NH-R-NH-Fmoc) Step1 Add Piperidine/DMF Start->Step1 Base-labile cleavage Intermediate1 Boc-NH-R-NH₂ Step1->Intermediate1 Step2_React React with Electrophile 1 Intermediate1->Step2_React Intermediate2 Boc-NH-R-NH-E1 Step2_React->Intermediate2 Step3 Add TFA/DCM Intermediate2->Step3 Acid-labile cleavage Intermediate3 H₂N-R-NH-E1 Step3->Intermediate3 Step4_React React with Electrophile 2 Intermediate3->Step4_React Final E2-NH-R-NH-E1 Step4_React->Final

Caption: Orthogonal deprotection of Fmoc and Boc groups.

Conclusion

The strategic use of protecting groups is fundamental to the successful synthesis of complex 2-aminopyrimidine derivatives. By understanding the distinct stability and cleavage profiles of groups like Boc, Cbz, Fmoc, and various acyl moieties, researchers can design elegant and efficient synthetic routes. The choice of protecting group must be made with careful consideration of all subsequent reaction steps to ensure orthogonality and maximize overall yield. The protocols and data presented herein serve as a robust starting point for laboratory application, empowering chemists to unlock the full synthetic potential of the vital 2-aminopyrimidine scaffold.

References

  • 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC. (n.d.).
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC. (n.d.).
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 4).
  • Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides - MDPI. (2010, June 21).
  • Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines - Benchchem. (n.d.).
  • Protective Groups - Organic Chemistry Portal. (n.d.).
  • EP2319853A1 - Process for the production of 2'-branched nucleosides - Google Patents. (n.d.).
  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives - Brieflands. (2015, April 29).
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024, August 2).
  • Protecting Agents - TCI Chemicals. (n.d.).
  • Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC. (n.d.).
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies - Semantic Scholar. (2022, November 11).
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 5).
  • Protecting Groups List - SynArchive. (n.d.).
  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.).
  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.).
  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (2025, July 31).
  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.).
  • Chapter 8 Amino Protecting Groups. (n.d.).
  • Protection and Deprotection - CEM Corporation. (n.d.).
  • Overview of Fmoc Amino Acids - ChemPep. (n.d.).
  • Double BOC protection selective removal method - Suzhou Highfine Biotech. (n.d.).
  • Cbz-Protected Amino Groups. (2019, October 2).
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024, August 2).
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing POCl₃ Chlorination of Phenylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing phosphorus oxychloride (POCl₃) chlorination reactions, with a specific focus on phenylpyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we will dissect common experimental challenges, provide evidence-based solutions, and answer frequently asked questions to enhance the efficiency, safety, and reproducibility of your work.

I. Troubleshooting Guide: From Incomplete Reactions to Product Degradation

This section addresses specific issues that may arise during the POCl₃ chlorination of phenylpyrimidines. Each problem is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Issue 1: Incomplete or Stalled Reaction

Symptom: TLC or HPLC analysis shows a significant amount of starting material (hydroxyphenylpyrimidine) remaining, even after prolonged reaction times at what is believed to be an appropriate temperature.

Potential Causes & Solutions:

  • Insufficient Temperature: The activation energy for the chlorination of pyrimidinones can be high, often requiring elevated temperatures to proceed to completion.[1] Traditional methods frequently involve heating the substrate in excess POCl₃ to reflux.[1][2][3][4]

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. For many pyrimidine systems, temperatures in the range of 100-160°C are effective.[2][5][6] In some cases, especially with solvent-free conditions in a sealed reactor, temperatures up to 160°C for 2 hours have proven successful.[2][6]

  • Moisture Contamination: POCl₃ reacts violently and exothermically with water, which not only poses a safety hazard but also consumes the reagent, rendering it ineffective for the desired chlorination.[1][7][8] The presence of moisture in the starting material, solvents, or glassware is a common cause of reaction failure.[9]

    • Solution: Ensure all glassware is rigorously oven-dried before use.[7] Use anhydrous solvents if applicable, and dry the hydroxyphenylpyrimidine starting material under vacuum. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[1]

  • Insufficient Reagent Activation: The reaction proceeds through the formation of a phosphate intermediate.[10] In some cases, the rate-limiting step is the departure of the phosphorus-containing group.

    • Solution 1: Addition of a Base: Tertiary amines like pyridine or N,N-dimethylaniline can act as catalysts.[1][6] They can activate the POCl₃ and also serve as an acid scavenger for the HCl generated during the reaction. Typically, one equivalent of a base such as pyridine is used.[2][6]

    • Solution 2: Use of Additives: The addition of phosphorus pentachloride (PCl₅) can create a more potent chlorinating mixture.[11][12][13] This is particularly useful for less reactive substrates. A mixture of POCl₃ and PCl₅ (e.g., 3:1) at reflux can be very effective.[11]

Issue 2: Product Reverts to Starting Material During Work-up

Symptom: TLC analysis of the crude reaction mixture indicates complete conversion to the desired chlorinated phenylpyrimidine. However, after aqueous work-up, the starting hydroxyphenylpyrimidine reappears.[11]

Potential Causes & Solutions:

  • Hydrolysis of the Chlorinated Product: The chloro-substituted pyrimidine ring can be susceptible to hydrolysis, especially under acidic conditions created during the quenching of excess POCl₃.[11] The initial quench with water generates phosphoric acid and HCl, creating a highly acidic environment that can facilitate the hydrolysis of the product back to the starting material.[7][14]

    • Solution 1: "Reverse" Quench: The most critical step to prevent hydrolysis and ensure safety is the quenching procedure. Never add water to the reaction mixture. [1][7] Instead, perform a "reverse quench" by slowly adding the cooled reaction mixture to a vigorously stirred slurry of crushed ice and a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7][11] This method keeps the POCl₃ as the limiting reagent during the quench, allowing for better temperature control and immediate neutralization of the generated acids.[7]

    • Solution 2: Pre-quench Dilution & Evaporation: Before quenching, consider removing excess POCl₃ by distillation under reduced pressure.[5][11] This minimizes the exotherm of the quench. Diluting the remaining residue with an inert organic solvent like dichloromethane (CH₂Cl₂) or toluene before adding it to the quench solution can also help to control the reaction rate.[11]

    • Solution 3: Controlled Temperature Quench: Maintain the temperature of the quenching mixture below 20°C, and ideally between 0-5°C, by controlling the addition rate and adding more ice as needed.[5][7]

G A Hydroxyphenylpyrimidine + POCl₃ B Chlorophenylpyrimidine (Product) A->B Heat (e.g., 100-160°C) C Quench Reaction Mixture B->C Proceed to Work-up D Extraction & Isolation C->D E Product Hydrolysis C->E Incorrect Quench (e.g., adding water to reaction) D->B Successful Isolation E->A Reversion to Starting Material

Issue 3: Formation of Dark Tar-like Substances

Symptom: The reaction mixture turns dark brown or black, and purification yields a significant amount of intractable tar instead of the desired product.

Potential Causes & Solutions:

  • Excessive Reaction Temperature or Time: While heat is necessary, excessive temperatures or prolonged heating can lead to decomposition of the starting material, product, or intermediates, resulting in polymerization and tar formation.[15]

    • Solution: Carefully control the reaction temperature using a temperature controller and oil bath. Monitor the reaction progress closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed.[15] Determine the optimal temperature by running small-scale experiments at different temperatures (e.g., 90°C, 110°C, 130°C) and analyzing the yield and purity.

  • Substrate Instability: The specific phenylpyrimidine derivative may be unstable under the harsh, acidic conditions of the reaction.

    • Solution: Consider using milder chlorinating agents. Alternatives include a mixture of POCl₃ and DMF (Vilsmeier-Haack reagent), thionyl chloride (SOCl₂) with catalytic DMF, or oxalyl chloride with catalytic DMF.[15] These reagents can often achieve chlorination at lower temperatures.[15]

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for POCl₃ chlorination of phenylpyrimidines?

A1: There is no single optimal temperature, as it is highly substrate-dependent. However, a general starting point is refluxing in excess POCl₃, which has a boiling point of 105.8°C.[14] For many pyrimidines and related heterocycles, temperatures between 100°C and 160°C are commonly employed.[2][5][6] Modern, solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor often utilize temperatures of 140-160°C for shorter reaction times (e.g., 2 hours).[2][4][6] It is always recommended to perform small-scale optimization studies to find the ideal temperature for your specific substrate.

Substrate ClassTypical Temperature Range (°C)ConditionsReference
Hydroxypyrimidines100 - 105Reflux in excess POCl₃[5]
Hydroxypyrimidines160Equimolar POCl₃, Pyridine, Sealed Reactor[2][6]
2-Hydroxypyridines140Equimolar POCl₃, Sealed Reactor[2][6]
Quinolones140Equimolar POCl₃, Pyridine, Sealed Reactor[2][6]

Q2: How do I safely handle and quench a large-scale POCl₃ reaction?

A2: Safety is paramount when working with POCl₃, especially on a larger scale.[1] The quench is the most hazardous step due to the violent, exothermic reaction with water.[7][8]

Key Safety Protocols:

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves.

  • Reduce Excess Reagent: Whenever possible, distill off the bulk of the excess POCl₃ under reduced pressure after the reaction is complete. This significantly reduces the amount of reagent that needs to be quenched.[5][11]

  • Use the "Reverse Quench" Method: As detailed in the troubleshooting section, always add the reaction mixture slowly to a large volume of a stirred ice/base slurry.[7] This ensures the POCl₃ is always the limiting reagent in the quench flask, which is crucial for controlling the exotherm.

  • Monitor Temperature: Continuously monitor the temperature of the quench flask. The addition rate should be controlled to keep the temperature below 20°C.[7] Have extra ice ready to add if the temperature begins to rise too quickly.

  • Ensure Complete Hydrolysis: After the addition is complete, allow the mixture to stir until all the ice has melted and gas evolution has ceased.[7] This helps ensure that all reactive phosphorus intermediates are fully hydrolyzed.[7]

G start Reaction Complete distill Optional: Distill excess POCl₃ (Reduced Pressure) start->distill cool Cool Reaction Mixture to RT start->cool distill->cool reverse_quench Slowly Add Reaction Mixture to Slurry (Maintain < 20°C) cool->reverse_quench prepare_quench Prepare Vigorously Stirred Ice/Base Slurry (e.g., NaHCO₃) prepare_quench->reverse_quench stir Stir Until Ice Melts & Gas Evolution Ceases reverse_quench->stir extract Extract Product with Organic Solvent stir->extract

Q3: Can additives improve my reaction yield and rate?

A3: Yes, several additives can significantly improve the outcome of a POCl₃ chlorination.

  • Tertiary Amines (e.g., Pyridine, N,N-Dimethylaniline, Triethylamine): These bases can accelerate the reaction.[1] They are thought to form a more reactive intermediate with POCl₃ or act as an acid scavenger. Using one equivalent of pyridine with one equivalent of POCl₃ per hydroxyl group is a common strategy in modern, solvent-free protocols.[2][6]

  • Phosphorus Pentachloride (PCl₅): For stubborn substrates, a combination of POCl₃ and PCl₅ can be much more effective than POCl₃ alone.[13]

  • Chloride Salts (e.g., Benzyltriethylammonium chloride): The addition of a chloride ion source can accelerate the slow step of the reaction, which is often the breakdown of the phosphate intermediate. This can allow for lower reaction temperatures (e.g., 50-80°C) and shorter reaction times.

  • Water: In some specific cases, the addition of a controlled amount of water (e.g., one equivalent) to POCl₃ can form dichlorophosphoric acid, which has been shown to be a highly effective chlorinating species, enhancing reactivity at high temperatures in a sealed system.[16] However, this approach requires careful control and is not a general recommendation due to the hazardous nature of the POCl₃-water reaction.

By understanding the fundamental principles of the POCl₃ chlorination reaction and anticipating common pitfalls, researchers can develop robust and efficient protocols for the synthesis of chlorinated phenylpyrimidines. This guide provides a foundation for troubleshooting and optimizing these challenging but vital transformations in drug discovery and development.

III. References

  • Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride - Benchchem. Available from:

  • Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. CN114455557A. Google Patents. Available from:

  • Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil) - Benchchem. Available from:

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available from: [Link]

  • How should I proceed in Chlorination using POCl3? - ResearchGate. Available from: [Link]

  • My friend phosphorus oxychloride | Chemical Space - WordPress.com. Available from: [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? | ResearchGate. Available from: [Link]

  • Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives - Benchchem. Available from:

  • POCl3 -PCl5 mixture: A robust chlorinating agent† - Academia.edu. Available from: [Link]_

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar. Available from:

  • POCl3-PCl5 mixture: A robust chlorinating agent† - Indian Chemical Society. Available from:

  • Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process - ChemRxiv. Available from: [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. Available from: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate. Available from: [Link]

  • Optimized POCl 3 -assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Available from:

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar. Available from:

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Available from:

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC. Available from: [Link]

  • Deoxychlorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) - ResearchGate. Available from: [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC. Available from:

  • POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Phosphoryl chloride - Wikipedia. Available from: [Link]

  • POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Available from:

  • Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps. Available from: [Link]

Sources

Validation & Comparative

Technical Characterization Guide: 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine

[1]

Executive Summary & Structural Logic

The compound 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine represents a highly functionalized pyrimidine scaffold, often utilized as a "linchpin" intermediate in the synthesis of kinase inhibitors (e.g., ULK1 inhibitors) and adenosine receptor antagonists.[1][2]

For the analytical chemist, this molecule presents a distinct profile: The pyrimidine ring is fully substituted. Unlike simple pyrimidines, there are no ring protons (H-5) to provide diagnostic singlets.[2] Therefore, structural validation relies entirely on the absence of specific signals and the chemical environment of the exocyclic amine and phenyl substituents.

The "Silent" Pyrimidine Core

In the precursor (4-chloro-6-phenylpyrimidin-2-amine), the proton at the C5 position typically appears as a sharp singlet between 7.6 – 8.2 ppm .[1][2] The successful synthesis of the title compound is confirmed by the complete disappearance of this signal, leaving only the phenyl multiplet and the amine protons.

Comparative Analysis: Chemical Shift Data

The following data compares the theoretical and observed behavior of the title compound against its non-brominated precursor and across different solvent systems.

Table 1: Structural Validation (Precursor vs. Product)

Comparison of 1H NMR features in DMSO-d₆ (400 MHz).

FeaturePrecursor (Non-Brominated)Target Product (5-Br) Diagnostic Note
C5-H (Ring) Singlet, δ 7.60 – 8.10 ppm ABSENT Primary confirmation of bromination.
-NH₂ (Amine) Broad s, δ 6.80 – 7.20 ppmBroad s, δ 7.00 – 7.50 ppmSlight downfield shift due to Br electron withdrawal.[2]
Phenyl (Ortho) Doublet/Multiplet, δ 8.00 – 8.20 ppmMultiplet, δ 7.50 – 7.80 ppmSteric twist by Br may reduce coplanarity, shielding ortho-H slightly.
Phenyl (Meta/Para) Multiplet, δ 7.40 – 7.60 ppmMultiplet, δ 7.40 – 7.60 ppmMinimal change; remote from the substitution site.
Table 2: Solvent System Comparison (DMSO-d₆ vs. CDCl₃)

Choice of solvent drastically affects the visibility of the exocyclic amine.

Solvent-NH₂ Signal AppearancePhenyl ResolutionRecommendation
DMSO-d₆ Sharp/Broad Singlet (2H) HighRecommended. Polar aprotic nature stabilizes the amine protons via H-bonding, making integration accurate (2H).[1][2]
CDCl₃ Broad Hump / Invisible ModerateNot Recommended. Amine protons undergo rapid exchange or broadening due to quadrupole relaxation, often disappearing into the baseline.
Methanol-d₄ Absent (Exchanged) HighUseful only for confirming the phenyl region; -NH₂ protons exchange with deuterium (-ND₂).[1][2]

Experimental Protocol: Self-Validating Characterization

To ensure authoritative grounding, follow this protocol which includes internal standard referencing to avoid solvent peak confusion.

Materials
  • Analyte: ~5–10 mg of 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine.[1]

  • Solvent: DMSO-d₆ (99.9% D) + 0.05% v/v TMS (Tetramethylsilane).[2]

  • Tube: 5mm precision NMR tube.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5 mg of solid in 0.6 mL DMSO-d₆.

    • Critical: Ensure the solution is homogenous.[1] If the solution is cloudy, filter through a cotton plug into the NMR tube. Suspended solids cause line broadening.[1]

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Angle: 30° or 45° (to prevent saturation of relaxation).

    • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Reasoning: The quaternary carbons and the amine protons have long T1 relaxation times.[1] A short D1 will under-integrate the amine signal, leading to false "1H" integration values.

    • Scans: 16 – 64 scans (sufficient for >10 mg).

  • Processing & Referencing:

    • Reference the spectrum to TMS at 0.00 ppm .[1][3]

    • Alternative: If TMS is absent, reference the residual DMSO pentet to 2.50 ppm .

    • Impurity Check: Verify water signal at ~3.33 ppm (in DMSO). If the water peak is shifted >3.5 ppm, the sample may be acidic.

Visualizations

Diagram 1: Structural Validation Logic

This flowchart illustrates the decision-making process to confirm the synthesis of the 5-bromo derivative.

ValidationLogicStartCrude Product IsolatedSolventDissolve in DMSO-d6Start->SolventAcquireAcquire 1H NMRSolvent->AcquireCheckRegionInspect 7.5 - 8.5 ppm RegionAcquire->CheckRegionSingletPresentSharp Singlet Observed?CheckRegion->SingletPresentFailResult: Incomplete Reaction(Precursor Present)SingletPresent->FailYes (H-5 exists)PassResult: Successful Bromination(5-Position Substituted)SingletPresent->PassNo (H-5 absent)ConfirmConfirm Phenyl Multiplet(7.4 - 7.8 ppm)Pass->Confirm

Caption: Logic flow for discriminating between the 4-chloro precursor and the 5-bromo product.

Diagram 2: Substituent Effects on Chemical Shift

Visualizing how the electron-withdrawing groups (EWG) influence the remaining protons.

ShiftEffectsBrBromo Group (C5)Inductive EWGRingPyrimidine Ring(Electron Deficient)Br->RingWithdraws e-PhenylPhenyl ProtonsOrtho-H Shielded by TwistBr->PhenylSteric Clash(Twists Ring)ClChloro Group (C4)Inductive EWGCl->RingWithdraws e-AmineAmine Protons (-NH2)Deshielded to ~7.2 ppmRing->AmineDeshielding Effect

Caption: Mechanistic impact of halogenation on the observed chemical shifts of the amine and phenyl substituents.

References

  • Fulmer, G. R., et al. (2010).[2][3][4][5][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2] [Link]

  • Abraham, R. J., et al. (2006).[2][7] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491–509.[7] [Link]

  • Zhang, L., et al. (2020).[2] Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors.[1][8] European Journal of Medicinal Chemistry, 208, 112782.[8] (Provides analog spectral data for 5-bromo-pyrimidin-2-amines). [Link]

A Senior Application Scientist's Guide to LC-MS Isotope Pattern Analysis of Halogenated Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in medicinal chemistry, the structural elucidation of novel compounds is a critical, yet often challenging, step. Halogenated pyrimidines, a cornerstone of many therapeutic agents, present a unique analytical opportunity when analyzed by mass spectrometry. The distinct natural isotopic abundances of chlorine and bromine create unmistakable signatures in a mass spectrum, allowing for confident identification and structural confirmation.

This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) platforms for the analysis of these isotopic patterns. We will delve into the theoretical underpinnings, present detailed experimental protocols, and compare the performance of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, empowering you to make informed decisions in your analytical workflow.

The Unmistakable Signature: Theoretical Basis of Halogen Isotope Patterns

The power of mass spectrometry in analyzing halogenated compounds stems from the natural distribution of stable isotopes for chlorine and bromine.[1] Unlike elements like carbon, where the heavier ¹³C isotope is of low abundance (~1.1%), chlorine and bromine have heavy isotopes with very significant natural abundances.[2]

Table 1: Natural Abundance of Key Chlorine and Bromine Isotopes

IsotopeExact Mass (Da)Natural Abundance (%)
³⁵Cl34.96885275.76[3]
³⁷Cl36.96590324.24[3]
⁷⁹Br78.91833750.69[3]
⁸¹Br80.91629149.31[3]

This distribution gives rise to characteristic patterns in the mass spectrum:

  • Chlorine: A molecule containing one chlorine atom will exhibit two peaks in its mass spectrum, separated by approximately 2 Da (for the M and M+2 ions). The intensity ratio of these peaks will be roughly 3:1, corresponding to the abundances of ³⁵Cl and ³⁷Cl.[2][4][5]

  • Bromine: A molecule with one bromine atom will also show M and M+2 peaks. However, because the ⁷⁹Br and ⁸¹Br isotopes are in an almost 1:1 ratio, the corresponding peaks will have nearly equal heights.[1][2][5][6]

These patterns become more complex, yet remain predictable, as the number of halogen atoms increases. The ability to resolve and accurately measure the intensity of these isotopic peaks is a key performance indicator for a mass spectrometer.

Visualizing Isotopic Signatures

The following diagrams illustrate the theoretical isotopic patterns for pyrimidines containing various combinations of chlorine and bromine. These patterns serve as a reference for interpreting experimental data.

Caption: Theoretical MS peak patterns for halogenated compounds.

A Comparative Study: Q-TOF vs. Orbitrap for Pyrimidine Analysis

To provide a practical comparison, we will outline a complete workflow for analyzing a hypothetical set of halogenated pyrimidines (5-chlorouracil, 5-bromouracil, and 5-bromo-2-chloropyrimidine) using two leading HRMS technologies: Quadrupole Time-of-Flight (Q-TOF) and Quadrupole-Orbitrap.

Experimental Workflow Overview

The overall process, from sample preparation to final data analysis, is a multi-step, self-validating system designed to ensure data integrity and reproducibility.

experimental_workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis SamplePrep Sample & Standard Preparation LCCheck LC System Suitability Check SamplePrep->LCCheck LC_Inject LC Injection & Separation LCCheck->LC_Inject MS_Analysis HRMS Analysis (Q-TOF or Orbitrap) LC_Inject->MS_Analysis DataExtract Data Extraction (Molecular Ion) MS_Analysis->DataExtract Isotope_Compare Isotopic Pattern Comparison DataExtract->Isotope_Compare Mass_Accuracy Mass Accuracy Calculation DataExtract->Mass_Accuracy

Caption: High-level workflow for LC-HRMS analysis.

Protocol 1: Sample & Standard Preparation

The validity of any analysis begins with meticulous sample preparation. This protocol is designed to create clean, reproducible samples for LC-MS injection.

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 1.0 mg of each analytical standard (5-chlorouracil, 5-bromouracil, 5-bromo-2-chloropyrimidine).

    • Dissolve each standard in 1.0 mL of LC-MS grade methanol in separate amber vials. This minimizes photodegradation.

  • Intermediate Stock Solution (10 µg/mL):

    • Create a mixed intermediate stock by diluting 10 µL of each 1 mg/mL stock solution into 970 µL of 50:50 methanol:water.

  • Working Standard Solution (100 ng/mL):

    • Prepare the final working standard for injection by diluting 10 µL of the intermediate stock solution into 990 µL of the initial mobile phase (97% Water/3% Acetonitrile with 0.1% Formic Acid).

    • Causality: Preparing the final dilution in the initial mobile phase ensures compatibility with the LC system and promotes sharp, symmetrical peak shapes by avoiding solvent mismatch effects.[7]

Protocol 2: Liquid Chromatography (LC) Separation

A robust chromatographic separation is essential to present the mass spectrometer with a pure analyte, free from co-eluting interferences. This reverse-phase method is suitable for polar pyrimidine bases.[8][9][10]

Table 2: LC Method Parameters

ParameterValueRationale
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmC18 provides excellent retention for moderately polar compounds. The 1.7 µm particle size allows for high-efficiency separations (UPLC).
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a common MS-friendly modifier that aids in the protonation of analytes for positive mode ESI.[8]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent with low viscosity and good UV transparency.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing speed and efficiency.
Injection Volume 2 µLA small volume prevents column overloading and peak distortion.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Gradient 3% B (0-1 min), 3-95% B (1-5 min), 95% B (5-6 min), 95-3% B (6-6.1 min), 3% B (6.1-8 min)A gradient elution is necessary to separate compounds of varying polarity and to clean the column effectively after each run.
Protocol 3: High-Resolution Mass Spectrometry (HRMS) Acquisition

Here we compare two instrument setups. The goal is to acquire high-quality, full-scan data that maximizes both mass accuracy and resolution. Electrospray ionization (ESI) is the chosen method as it is a 'soft ionization' technique that typically produces intact molecular ions with minimal fragmentation, which is ideal for isotope pattern analysis.[11]

Table 3: Comparative MS Method Parameters

ParameterSetting (Q-TOF)Setting (Orbitrap)Rationale
Ionization Mode ESI PositiveESI PositivePyrimidines readily form [M+H]⁺ ions in the presence of an acidic mobile phase.
Mass Range 100 - 500 m/z100 - 500 m/zA targeted mass range improves scan speed and focuses on the analytes of interest.
Capillary Voltage 3.0 kV3.5 kVOptimized to ensure stable electrospray and efficient ion generation.
Resolving Power ~40,000 FWHM @ m/z 200Set to 70,000 @ m/z 200High resolution is critical to separate isotopic peaks from potential isobaric interferences.
Acquisition Mode Full Scan (MS¹)Full Scan (MS¹)Full scan mode is required to capture the complete isotopic envelope of the molecular ion.
Calibration External calibration with lock massInternal and external calibrationFrequent calibration is key to achieving high mass accuracy. Q-TOFs often benefit from a real-time lock mass, while Orbitraps have inherently high stability.[12]

Performance Comparison and Data Interpretation

Following data acquisition, the performance of each instrument can be objectively compared based on key metrics. The primary goals are to confirm the elemental composition via accurate mass and to verify the number and type of halogen atoms by matching the observed isotopic pattern to the theoretical distribution.

Table 4: Expected Masses and Isotope Ratios for [M+H]⁺ Ions

CompoundFormulaMonoisotopic Mass (Da)M:M+2 RatioM:M+2:M+4 Ratio
5-ChlorouracilC₄H₄ClN₂O₂⁺147.0010~3:1N/A
5-BromouracilC₄H₄BrN₂O₂⁺190.9505~1:1N/A
5-Bromo-2-chloropyrimidineC₄H₃BrClN₂⁺208.9272N/A~3:4:1

Table 5: Hypothetical Performance Comparison: Q-TOF vs. Orbitrap

MetricQ-TOF PerformanceOrbitrap PerformanceDiscussion
Resolution Good (40,000)Excellent (70,000)While both instruments provide sufficient resolution for this application, the higher resolution of the Orbitrap offers a greater capacity to resolve complex matrices and potential interferences.[13] For molecules with multiple halogens, this can be a distinct advantage.
Mass Accuracy < 3 ppm< 1 ppmBoth platforms deliver excellent mass accuracy, sufficient for high-confidence elemental composition determination. The sub-1 ppm accuracy of the Orbitrap is industry-leading.[12]
Isotopic Fidelity ExcellentExcellentIsotopic fidelity, or the accuracy of the measured isotope ratios, is a key strength of modern HRMS. Q-TOF instruments are often noted for their excellent isotopic fidelity across a wide dynamic range.[12]
Scan Speed Very FastFastQ-TOF analyzers generally offer faster scan speeds, which can be advantageous for compatibility with fast UPLC separations, providing more data points across a narrow chromatographic peak.[12]

Conclusion and Recommendations

Both Q-TOF and Orbitrap mass spectrometers are exceptionally capable platforms for the analysis of halogenated pyrimidines. The choice between them often depends on specific laboratory needs.

  • A Q-TOF system offers a robust, high-speed solution with excellent isotopic fidelity, making it a versatile workhorse for both qualitative and quantitative applications.[14] Its high scan rate is particularly well-suited for high-throughput screening environments.

  • An Orbitrap system provides unparalleled resolution and mass accuracy.[13] For complex samples where the absolute highest confidence in structural confirmation is required, or when analyzing molecules in challenging matrices, the superior resolving power of the Orbitrap is a significant asset.

Ultimately, the successful analysis of bromine and chlorine isotope patterns is readily achievable with either instrument platform, provided that a robust and well-validated workflow—from sample preparation to data interpretation—is meticulously followed. The characteristic isotopic signatures of these halogens remain one of the most powerful and definitive tools available to the modern drug discovery and development scientist.

References

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Zhang, X., et al. (2024, December 6). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. RSC Publishing. Retrieved from [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17. Retrieved from [Link]

  • Higashino, K., et al. (1992). Quantitation of purine-pyrimidine metabolites and allopurinol-oxipurinol in biological fluids. Journal of UOEH, 14(3), 211-221. Retrieved from [Link]

  • Cai, Y., & Li, L. (2022). Instrument-type effects on chemical isotope labeling LC-MS metabolome analysis: Quadrupole time-of-flight MS vs. Orbitrap MS. Journal of Chromatography B, 1209, 123425. Retrieved from [Link]

  • College of St. Benedict & St. John's University. ms isotopes: Br and Cl. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, January 1). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Retrieved from [Link]

  • It2isotopes. Isotope Definitions. Retrieved from [Link]

  • Chemguide. mass spectra - the M+2 peak. Retrieved from [Link]

  • Makarov, A. (2013). Orbitrap Mass Spectrometry. Analytical Chemistry, 85(8), 3971-3978. Retrieved from [Link]

  • ResearchGate. (2018, October 28). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode. Retrieved from [Link]

  • ArtMolecule. Stable Isotopes - Abundances %. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved from [Link]

  • Wikipedia. Electrospray ionization. Retrieved from [Link]

  • Persee. (2025, August 15). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Retrieved from [Link]

Sources

Differentiating 4-Chloro and 2-Amino Regioisomers by NMR Spectroscopy: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecules is paramount. Regioisomers, compounds with the same molecular formula but different substituent positions on a molecular scaffold, can exhibit vastly different pharmacological and toxicological profiles. Consequently, their unambiguous differentiation is a critical analytical challenge. This guide provides an in-depth technical comparison of 4-chloroaniline and 2-chloroaniline as model regioisomers, demonstrating how Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful and definitive tool for their distinction.

The Challenge of Regioisomer Differentiation

Subtle changes in the substitution pattern on an aromatic ring can lead to significant overlap in the spectral data from many analytical techniques.[1][2] However, NMR spectroscopy, by probing the unique electronic environment of each nucleus, offers a detailed picture of molecular connectivity and spatial relationships, enabling confident isomer assignment.[3] This guide will walk through the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments to distinguish between the 4-chloro and 2-amino regioisomers of aniline.

Principles of NMR-Based Differentiation: Causality and Experimental Choices

The differentiation of 4-chloroaniline and 2-chloroaniline by NMR hinges on the distinct influence of the chloro and amino substituents on the chemical shifts and coupling patterns of the aromatic protons and carbons. The amino group (-NH₂) is a strong electron-donating group, while the chloro group (-Cl) is an electron-withdrawing group. These electronic effects, combined with the symmetry of the molecules, create unique NMR fingerprints for each isomer.

¹H NMR Spectroscopy: A First Look at Symmetry and Chemical Shifts

The ¹H NMR spectrum provides the initial and often most straightforward indication of the substitution pattern.

  • 4-Chloroaniline: Due to the plane of symmetry along the C1-C4 axis, there are only two chemically distinct types of aromatic protons. This results in a deceptively simple spectrum, typically showing two doublets in the aromatic region (δ 6.5-7.5 ppm).[4] The protons ortho to the amino group (H-2 and H-6) will appear as one signal, and the protons meta to the amino group (H-3 and H-5) as another.

  • 2-Chloroaniline: The lower symmetry of this molecule means that all four aromatic protons are chemically non-equivalent.[5] This leads to a more complex spectrum with four distinct signals in the aromatic region, often appearing as a series of multiplets (doublets, triplets, or doublet of doublets).[6][7]

The chemical shifts are also diagnostic. The electron-donating amino group shields the ortho and para protons, shifting them upfield (to lower ppm values). Conversely, the electron-withdrawing chloro group deshields adjacent protons, shifting them downfield.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information, directly observing the carbon framework of the molecule.[3]

  • 4-Chloroaniline: The symmetry of the molecule results in only four distinct carbon signals in the ¹³C NMR spectrum: two for the substituted carbons (C-1 and C-4) and two for the protonated carbons (C-2/C-6 and C-3/C-5).[8]

  • 2-Chloroaniline: With no plane of symmetry, all six aromatic carbons are unique, giving rise to six distinct signals in the ¹³C NMR spectrum.[6][9]

The chemical shifts of the carbons are also influenced by the substituents. The carbon attached to the amino group (C-N) will be significantly shielded, while the carbon attached to the chloro group (C-Cl) will be deshielded.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the expected and reported chemical shifts for 4-chloroaniline and 2-chloroaniline.

Compound Nucleus Position Expected Chemical Shift (ppm) Reported Chemical Shift (ppm)
4-Chloroaniline ¹HH-2, H-6~6.66.57[4]
H-3, H-5~7.17.07[4]
¹³CC-1~145144.95[10]
C-2, C-6~116116.25[10]
C-3, C-5~129129.13[10]
C-4~123123.16[10]
2-Chloroaniline ¹HH-3~7.07.06[6]
H-4~6.76.68[6]
H-5~7.27.22-7.25[6]
H-6~6.86.76[6]
¹³CC-1~143143.11[6]
C-2~119119.25[6]
C-3~128127.85[6]
C-4~116116.09[6]
C-5~130129.64[6]
C-6Not explicitly foundNot explicitly found

Note: Chemical shifts can vary depending on the solvent and concentration.

Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR is often sufficient, 2D NMR experiments provide definitive proof of structure by revealing through-bond and through-space correlations.[3]

¹H-¹H COSY (Correlation Spectroscopy)

COSY spectra show correlations between protons that are coupled to each other (typically over two or three bonds).[11][12]

  • 4-Chloroaniline: A single cross-peak will be observed between the two doublets, confirming the coupling between the H-2/H-6 and H-3/H-5 protons.

  • 2-Chloroaniline: A more complex network of cross-peaks will be seen, establishing the connectivity around the aromatic ring. For example, H-6 will show a correlation to H-5, which in turn correlates with H-4, and so on.

cluster_4chloro 4-Chloroaniline COSY cluster_2chloro 2-Chloroaniline COSY H2/6_4 H-2/6 H3/5_4 H-3/5 H2/6_4->H3/5_4 H6_2 H-6 H5_2 H-5 H6_2->H5_2 H4_2 H-4 H5_2->H4_2 H3_2 H-3 H4_2->H3_2

Caption: Expected ¹H-¹H COSY correlations for 4-chloroaniline and 2-chloroaniline.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates each proton with the carbon to which it is directly attached.[13][14] This is invaluable for assigning the protonated carbons in the ¹³C spectrum.[15]

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals correlations between protons and carbons over two or three bonds.[3][16] This is a powerful tool for piecing together the molecular structure, especially for identifying quaternary carbons.

  • 4-Chloroaniline: The H-2/H-6 protons will show HMBC correlations to C-4 and C-1. The H-3/H-5 protons will show correlations to C-1.

  • 2-Chloroaniline: The HMBC spectrum will show a rich network of correlations that can be used to unambiguously assign all carbons. For example, H-6 will show a correlation to the carbon bearing the chlorine (C-2) and to C-4.

cluster_4chloro_hmbc Key HMBC Correlations for 4-Chloroaniline cluster_2chloro_hmbc Key HMBC Correlations for 2-Chloroaniline H26_4 H-2/6 C4_4 C-4 H26_4->C4_4 C1_4 C-1 H26_4->C1_4 H35_4 H-3/5 H35_4->C1_4 H6_2 H-6 C2_2 C-2 (C-Cl) H6_2->C2_2 C4_2 C-4 H6_2->C4_2

Caption: Diagnostic ¹H-¹³C HMBC correlations for differentiating the two regioisomers.

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY identifies protons that are close in space (<5 Å), irrespective of their through-bond connectivity.[17] This is particularly useful for confirming the relative positions of substituents.

  • 2-Chloroaniline: A NOESY experiment would show a correlation between the NH₂ protons and the H-3 proton, as they are in close spatial proximity. No such correlation would be observed for the NH₂ protons and the H-3/H-5 protons in 4-chloroaniline.

Experimental Protocol: A Self-Validating System

The following protocol outlines the steps for acquiring and analyzing NMR data to differentiate between 4-chloroaniline and 2-chloroaniline.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the aniline sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Observe the number of signals and their multiplicity in the aromatic region (δ 6.0-8.0 ppm) to form an initial hypothesis about the isomer.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Count the number of signals in the aromatic region (δ 110-150 ppm) to confirm the level of symmetry.

  • 2D NMR Acquisition (if necessary for unambiguous assignment):

    • COSY: Acquire a gradient-selected COSY spectrum to establish the ¹H-¹H coupling network.

    • HSQC: Acquire a gradient-selected HSQC spectrum to correlate proton and their directly attached carbon signals.

    • HMBC: Acquire a gradient-selected HMBC spectrum to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

    • NOESY: If further confirmation is needed, acquire a 2D NOESY spectrum to identify through-space correlations.

  • Data Analysis and Interpretation:

    • Process and analyze the 1D and 2D NMR spectra using appropriate software.

    • Use the COSY and HSQC data to assign the proton and protonated carbon signals.

    • Use the HMBC data to assign the quaternary carbons and confirm the overall connectivity.

    • Use the NOESY data to confirm the spatial proximity of key protons.

    • Compare the observed spectral data with the expected patterns for each isomer to make a definitive assignment.

Sample Sample Preparation H1_NMR 1D ¹H NMR Sample->H1_NMR C13_NMR 1D ¹³C NMR Sample->C13_NMR Hypothesis Initial Hypothesis (Symmetry) H1_NMR->Hypothesis Analysis Data Analysis & Interpretation H1_NMR->Analysis C13_NMR->Hypothesis C13_NMR->Analysis COSY 2D COSY Hypothesis->COSY If ambiguous HSQC 2D HSQC Hypothesis->HSQC If ambiguous HMBC 2D HMBC Hypothesis->HMBC If ambiguous NOESY 2D NOESY (Optional) Hypothesis->NOESY If ambiguous COSY->Analysis HSQC->Analysis HMBC->Analysis NOESY->Analysis Assignment Definitive Isomer Assignment Analysis->Assignment

Caption: Experimental workflow for the differentiation of regioisomers by NMR spectroscopy.

Conclusion

NMR spectroscopy provides a robust and multifaceted approach to the differentiation of regioisomers like 4-chloroaniline and 2-chloroaniline. By systematically analyzing the number of signals, chemical shifts, and coupling patterns in both 1D and 2D NMR spectra, researchers can confidently elucidate the correct molecular structure. The strategic application of experiments like COSY, HSQC, and HMBC allows for a self-validating system of analysis, ensuring the scientific integrity of the structural assignment, a critical step in the development of safe and effective pharmaceuticals.

References

  • Vertex AI Search. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Polymers. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • Wikipedia. (n.d.). Nuclear Overhauser effect.
  • ChemicalBook. (n.d.). 2-Chloroaniline(95-51-2) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2-Chloroaniline(95-51-2) 1H NMR spectrum.
  • Chemistry LibreTexts. (2024, November 12). COSY.
  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
  • Royal Society of Chemistry. (2022). Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition.
  • Chemistry LibreTexts. (2024, November 12). Nuclear Overhauser Effect (NOE).
  • ChemicalBook. (n.d.). 4-Chloroaniline(106-47-8) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Chloroaniline(106-47-8) 13C NMR spectrum.
  • YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC).
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.
  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.

Sources

Technical Guide: FTIR Characterization of Amino- and Chloro-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, pyrimidine derivatives form the scaffold of countless nucleoside analogs and oncology drugs (e.g., Fluorouracil, Imatinib). Distinguishing between amino- and chloro-substituted intermediates is a critical quality attribute (CQA) during synthesis.

While NMR remains the gold standard for structural solving, Fourier Transform Infrared Spectroscopy (FTIR) is the workhorse for rapid, front-line verification and solid-state form analysis. This guide provides a comparative spectral analysis of amino-pyrimidines (electron-donating substituents) versus chloro-pyrimidines (electron-withdrawing substituents), focusing on the diagnostic shifts in vibrational modes.

Theoretical Framework: Electronic Effects on Vibrational Modes

To interpret the spectra accurately, one must understand the electronic causality governing the peak shifts.

  • The Pyrimidine Core: A diazine ring with inherent

    
     symmetry (unsubstituted). The ring breathing mode (~990 cm⁻¹) and quadrant stretching modes (1400–1600 cm⁻¹) are the baseline.
    
  • Amino Substitution (-NH₂): Acts as a strong Electron Donor (+M effect) via resonance. The lone pair on the exocyclic nitrogen delocalizes into the ring.

    • Consequence: Increases the double-bond character of the exocyclic C-N bond (shifting it to higher wavenumbers) while slightly reducing the bond order of adjacent ring bonds.

  • Chloro Substitution (-Cl): Acts primarily as an Electron Withdrawing Group (-I effect) via induction.

    • Consequence: Pulls electron density from the ring carbons, often causing a "blue shift" (higher frequency) in adjacent ring vibrations due to bond stiffening, though mass effects (heavy atom) often dominate the C-Cl stretch itself, pushing it into the fingerprint region.

Comparative Spectral Analysis

The following data compares the characteristic vibrational modes. Note that exact wavenumbers vary slightly based on the substitution position (2-, 4-, or 5-).

Table 1: Diagnostic Peak Assignments
Vibrational ModeAmino-Pyrimidine (-NH₂)Chloro-Pyrimidine (-Cl)Structural Insight
N-H Stretch 3300–3500 cm⁻¹ (Doublet)AbsentPrimary amines show a doublet (asymmetric/symmetric).[1][2] Broadening indicates H-bonding.[2]
N-H Scissoring 1600–1650 cm⁻¹ AbsentDiagnostic for primary amines; often overlaps with ring stretches.
C-Cl Stretch Absent1035–1090 cm⁻¹ (In-plane)600–800 cm⁻¹ (Out-of-plane)The "Fingerprint" marker. 1000-1100 cm⁻¹ is often the most reliable aromatic C-Cl indicator.
Ring Breathing ~990–1000 cm⁻¹~980–995 cm⁻¹The "breathing" mode is sensitive to the mass of the substituent.
Ring Stretch (νC=N, νC=C) 1550–1650 cm⁻¹1540–1580 cm⁻¹Amino resonance can intensify these bands compared to the chloro analog.
C-N Exocyclic 1250–1350 cm⁻¹ AbsentStrong band due to partial double bond character from resonance.
Critical Spectral Differentiators
1. The High-Frequency Region (3000+ cm⁻¹)
  • Amino: The most obvious differentiator is the N-H stretching doublet between 3300 and 3500 cm⁻¹. In solid-state samples (KBr or ATR), intermolecular hydrogen bonding often broadens these peaks, sometimes merging them into a single distorted band.

  • Chloro: This region is "silent" above 3100 cm⁻¹ (except for weak aromatic C-H stretches at ~3050 cm⁻¹). Absence of signal here is the primary confirmation of a successful Sandmeyer-type chlorination.

2. The Fingerprint Region (600–1200 cm⁻¹)
  • Chloro: The C-Cl stretch is notoriously difficult to assign due to coupling with ring vibrations. However, a sharp, distinct band in the 1050–1090 cm⁻¹ range is characteristic of heteroaromatic chlorides. A second deformation band often appears near 750 cm⁻¹.

  • Amino: Look for the C-N stretch around 1250–1350 cm⁻¹.[1] This is often one of the strongest peaks in the spectrum due to the high polarity of the C-N bond.

Experimental Protocol: Ensuring Data Integrity

Workflow Visualization

ExperimentalWorkflow Sample Sample Selection (Solid Powder) Prep Preparation Strategy Sample->Prep ATR Method A: Diamond ATR (Routine QC) Prep->ATR High Throughput KBr Method B: KBr Pellet (Structural Confirmation) Prep->KBr High Resolution Acquisition Acquisition (4 cm⁻¹, 32 scans) ATR->Acquisition KBr->Acquisition Analysis Spectral Processing (Baseline Corr. + Peak Pick) Acquisition->Analysis

Figure 1: Recommended experimental workflow for pyrimidine derivative characterization.

Step-by-Step Methodology
  • Sample Preparation:

    • ATR: No prep required. Ensure the crystal (Diamond/ZnSe) is chemically cleaned with isopropanol. Apply high pressure to the solid sample to ensure optical contact.

    • KBr: Grind 1-2 mg of sample with 200 mg of spectroscopic grade KBr. Crucial: Grind to a fine powder (<2 µm) to avoid the "Christiansen Effect" (scattering) which distorts peak shapes in the fingerprint region.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ is standard; 2 cm⁻¹ if resolving closely spaced ring modes.

    • Scans: Minimum 32 scans; 64 for KBr to improve Signal-to-Noise (S/N).

    • Range: 4000–400 cm⁻¹ (Standard Mid-IR). Note: If using ZnSe ATR, the cutoff is ~650 cm⁻¹, potentially masking the lower C-Cl bend.

  • Data Processing:

    • Apply Baseline Correction (Rubberband method) to flatten scattering slopes.

    • Do not apply strong smoothing filters, as they may obscure the splitting of the N-H doublet.

Diagnostic Decision Tree

Use this logic flow to identify your unknown pyrimidine derivative.

DecisionTree Start Unknown Pyrimidine Spectrum Check3300 Check 3300-3500 cm⁻¹ Region Start->Check3300 Doublet Doublet/Broad Band Present? Check3300->Doublet CheckFingerprint Check 1000-1100 cm⁻¹ Region Doublet->CheckFingerprint No (Silent) ResultAmino Likely Amino-Pyrimidine (Confirm with band at ~1640) Doublet->ResultAmino Yes (Strong) ResultMixed Possible Mixed Substitution (or Wet Sample) Doublet->ResultMixed Weak/Broad (Moisture?) ResultChloro Likely Chloro-Pyrimidine (Confirm with silence at 3400) CheckFingerprint->ResultChloro Sharp Band ~1050-1080 CheckFingerprint->ResultMixed No Distinct Band

Figure 2: Logical decision tree for spectral assignment of substituted pyrimidines.

References

  • NIST Chemistry WebBook. IR Spectrum of 2-Aminopyrimidine. National Institute of Standards and Technology.[3][4][5] Available at: [Link]

  • Specac. Interpreting Infrared Spectra: Amines and Aromatics. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Common Functional Groups (C-Cl and N-H). Available at: [Link][6][7][8][9][10][11][12][13][14][15]

  • B.H. Stuart.Infrared Spectroscopy: Fundamentals and Applications. Wiley, 2004.
  • Spectrochimica Acta Part A.Vibrational analysis of pyrimidine derivatives.

Sources

Validating C10H7BrClN3: A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Theoretical Baseline

The Challenge: The compound C10H7BrClN3 presents a specific analytical challenge due to the simultaneous presence of bromine and chlorine on a nitrogen-rich heteroaromatic scaffold. While standard Combustion Analysis (CHN) is the regulatory gold standard for purity (


), halogens can poison standard oxidation catalysts and form volatile halides that skew results.

This guide compares the traditional Combustion Analysis (EA) against High-Resolution Mass Spectrometry (HRMS) and Energy Dispersive X-Ray Spectroscopy (EDS) , providing a workflow to validate this specific formula for drug development applications.

The Theoretical Calculation

Before experimental validation, the theoretical composition must be established using IUPAC standard atomic weights.

Formula: C


H

BrClN

ElementQtyAtomic Mass ( g/mol )Total Mass Contribution
Carbon (C) 1012.011120.110
Hydrogen (H) 71.0087.056
Bromine (Br) 179.90479.904
Chlorine (Cl) 135.45035.450
Nitrogen (N) 314.00742.021
TOTAL MW 284.541 g/mol

Theoretical Elemental Composition (%):

  • %C:

    
    
    
  • %H:

    
    
    
  • %Br:

    
    
    
  • %Cl:

    
    
    
  • %N:

    
    
    

Part 2: Comparative Analysis of Validation Methods

Method A: Automated Combustion Analysis (CHNS + Halogen Add-on)
  • Best For: Establishing bulk purity (>95%) for publication and FDA submissions.

  • Mechanism: High-temperature combustion (950°C+) converts the sample to gases (CO₂, H₂O, N₂, etc.).

  • The C10H7BrClN3 Issue: Halogens do not naturally form a single stable gas during standard combustion and can corrode the detector. They require specific "trapping" or separate titration.

Experimental Protocol (Modified for Halogens)
  • Preparation: Weigh 2.0–2.5 mg of dried C10H7BrClN3 into a tin capsule.

  • Additive: Add 5–10 mg of Tungsten(VI) oxide (WO₃) or Silver Vanadate to the capsule.

    • Why? This acts as a combustion aid and, more importantly, binds the halogens (Br/Cl) in the ash layer to prevent them from interfering with the N/C detectors, or ensures they are fully converted for separate detection if the instrument is equipped for it.

  • Combustion: Flash combustion at 1050°C with an Oxygen Boost (2-3 seconds).

  • Separation: Gases pass through a reduction tube (Copper at 650°C) to convert NOₓ to N₂.

  • Detection: Thermal Conductivity Detector (TCD).

Performance Data (Simulated for C10H7BrClN3)

ElementTheoretical %Acceptable Range (

)
Exp. Result (Pass)Exp. Result (Fail - Wet Sample)
C 42.2141.81 – 42.6142.1541.10
H 2.482.08 – 2.882.512.95 (Solvent trap)
N 14.7714.37 – 15.1714.6814.20

Critical Insight: If your H value is high (>2.88%) but C/N are low, your sample likely contains trapped water or solvent (e.g., DCM), which is common with polar heterocycles.

Method B: High-Resolution Mass Spectrometry (HRMS)
  • Best For: Confirming molecular identity and validating the Halogen Ratio (Br:Cl).[1]

  • Mechanism: Electrospray Ionization (ESI) or EI coupled with TOF/Orbitrap.

  • The C10H7BrClN3 Advantage: This molecule has a distinct isotopic fingerprint due to naturally occurring

    
    Br/
    
    
    
    Br (1:[1][2]1) and
    
    
    Cl/
    
    
    Cl (3:1).[2]
Isotopic Pattern Analysis

Unlike C/H/N analysis, HRMS does not prove bulk purity, but it proves you synthesized the correct halogenated structure.

  • M Peak (Nominal 283): Contains

    
    Br and 
    
    
    
    Cl.
  • M+2 Peak (Nominal 285): Contains (

    
    Br + 
    
    
    
    Cl) AND (
    
    
    Br +
    
    
    Cl).
  • M+4 Peak (Nominal 287): Contains

    
    Br and 
    
    
    
    Cl.

Calculated Intensity Ratio:

  • M (100%): Base peak.

  • M+2 (~130%): The combination of Br (1:1) and Cl (3:1) creates a massive M+2 peak, actually taller than the M peak in some resolutions, or roughly 4:3 ratio relative to M.

  • M+4 (~30%): The rarest combination.

IsotopePattern M M (m/z ~283) 79Br + 35Cl M2 M+2 (m/z ~285) (81Br+35Cl) + (79Br+37Cl) M->M2 +2 Da shift M4 M+4 (m/z ~287) 81Br + 37Cl M2->M4 +2 Da shift

Caption: Isotopic mass shift progression for mixed halogenated compounds.

Method C: Energy Dispersive X-Ray Spectroscopy (EDS)
  • Best For: Rapid, non-destructive screening of solid crystals.

  • Comparison:

    • Pros: Can detect Br and Cl simultaneously in minutes without combustion.

    • Cons: Semi-quantitative (Error

      
      ). Cannot distinguish C10 from C11.
      
  • Verdict: Use only for initial confirmation that both halogens are present before wasting sample on Combustion Analysis.

Part 3: Analytical Workflow & Decision Matrix

To ensure scientific integrity, do not rely on a single method. Use this workflow to validate C10H7BrClN3.

ValidationWorkflow Start Crude Product (C10H7BrClN3) HRMS Step 1: HRMS (ESI+) Check Isotope Pattern (M, M+2, M+4) Start->HRMS PatternCheck Does Pattern Match ~3:4:1 Ratio? HRMS->PatternCheck Recrystallize Recrystallize (Remove Impurities) PatternCheck->Recrystallize No (Wrong Halogens) EA Step 2: Combustion Analysis (with WO3 additive) PatternCheck->EA Yes (Identity Confirmed) Recrystallize->HRMS ResultCheck Result within +/- 0.4%? EA->ResultCheck Pass VALIDATED Ready for Biological Assay ResultCheck->Pass Yes FailWater Fail: High %H? Dry sample (Vacuum/P2O5) ResultCheck->FailWater No (High H) FailC Fail: Low %C? Check for inorganic salts ResultCheck->FailC No (Bad C/N) FailWater->EA FailC->Recrystallize

Caption: Step-by-step decision matrix for validating halogenated heterocycles.

Part 4: References

  • 
     tolerance).
    
  • National Institute of Standards and Technology (NIST). "Atomic Weights and Isotopic Compositions." NIST Physical Measurement Laboratory. [Link]

  • Chemistry Steps. "Isotopic Patterns in Mass Spectrometry (Br and Cl)." [Link]

  • Analytik Jena. "Combustion Elemental Analysis of Halogenated Compounds." Application Notes. [Link]

Sources

Safety Operating Guide

5-Bromo-4-chloro-6-phenylpyrimidin-2-amine: Proper Disposal Procedures

[1][2]

Executive Summary & Chemical Profile

5-Bromo-4-chloro-6-phenylpyrimidin-2-amine (CAS: 106791-93-9) is a poly-functionalized heterocyclic amine often utilized as a scaffold in kinase inhibitor development.[1] Its disposal requires strict adherence to halogenated waste protocols due to the presence of both Bromine and Chlorine atoms on the pyrimidine ring.

Improper disposal (e.g., mixing with general organic solvents or non-halogenated solids) risks creating toxic byproducts (dioxins/furans) during downstream incineration and violates EPA RCRA segregation standards.[1]

Chemical Profile for Disposal
PropertySpecificationDisposal Implication
Molecular Formula C₁₀H₇BrClN₃Must be incinerated as Halogenated Waste.
Functional Groups Aryl Halides (Br, Cl), Primary AmineIncompatible with strong oxidizers and acids.[1]
Physical State Solid (Powder)Requires solid waste segregation; do not dissolve solely for disposal.
Hazard Class Irritant (Skin/Eye), STOT-SEStandard PPE (Nitrile gloves, eye protection) required.[1]

Waste Stream Classification (The "Why" and "How")

As a scientist, you must understand the causality of waste segregation. We do not segregate arbitrarily; we segregate to control combustion chemistry.

  • The Mechanism: When halogenated organics (containing Cl, Br) are incinerated with standard organic waste, they generate acidic gases (HCl, HBr) and, if combustion temperatures are not sufficiently high (>1100°C), can form polychlorinated dibenzodioxins (PCDDs).[1]

  • The Protocol: Therefore, this compound must enter a waste stream designated for High-Temperature Incineration with Flue Gas Scrubbing .[1]

Waste Stream Compatibility Matrix
Waste StreamStatusScientific Rationale
Halogenated Solids PRIMARY Correct path. Ensures high-temp incineration.
Halogenated Solvents ACCEPTABLE Only if the compound is already in solution (e.g., reaction mother liquor).
Non-Halogenated Organics FORBIDDEN Contaminates the fuel-blending stream; illegal under RCRA.
Aqueous/Drain FORBIDDEN Toxic to aquatic life; strictly prohibited.

Step-by-Step Disposal Protocol

This protocol is a self-validating system. Each step includes a "Check" to ensure compliance before moving to the next.

Phase A: Solid Waste (Pure Compound/Powder)

Most common scenario for expired reagents or synthesis byproducts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solid waste to prevent breakage during compaction.

  • Labeling: Affix a hazardous waste tag before adding waste.[2]

    • Constituent: "5-Bromo-4-chloro-6-phenylpyrimidin-2-amine" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Stream: "Solid Waste - Halogenated."

  • Transfer: Transfer powder using a disposable spatula.

    • Control: Wipe the spatula with a solvent-dampened Kimwipe. Dispose of the Kimwipe in the same solid halogenated waste container.

  • Closure: Screw lid tight. Do not leave open in the fume hood.

Phase B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario: Compound is dissolved in DCM, Chloroform, or Ethyl Acetate.[1]

  • Segregation: If the solvent is halogenated (DCM) OR non-halogenated (Ethyl Acetate) containing this compound, the entire mixture defaults to Halogenated Solvent Waste .

  • pH Check: Ensure the solution is neutral (pH 6-9).

    • Reasoning: The amine group is basic. If the waste stream is acidic, heat generation (exotherm) may occur.[1] Neutralize if necessary.

  • Bulking: Pour into the "Halogenated Organic Solvents" carboy (typically yellow or specified safety can).

  • Log Entry: Immediately log the volume and concentration on the carboy's accumulation log.

Decision Logic & Workflow

The following diagram illustrates the decision process for disposing of 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine.

DisposalLogicStartStart: Waste Identification5-Bromo-4-chloro-6-phenylpyrimidin-2-amineStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathDissolved in SolutionStateCheck->LiquidPathSolidBinContainer: Wide-Mouth HDPELabel: Solid Waste (Halogenated)SolidPath->SolidBinSolventCheckSolvent Type?LiquidPath->SolventCheckHaloSolventHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolventNonHaloSolventNon-Halogenated Solvent(e.g., MeOH, EtOAc)SolventCheck->NonHaloSolventLiquidBinContainer: Safety CarboyLabel: Halogenated Solvent WasteHaloSolvent->LiquidBinContaminationRuleCRITICAL RULE:Halogenated Solute makesNon-Halo Solvent -> HALOGENATEDNonHaloSolvent->ContaminationRuleContaminationRule->LiquidBin

Figure 1: Decision tree for segregating halogenated heteroaromatic amines based on physical state and solvent matrix.

Spill Contingency Plan

In the event of a spill, immediate action prevents exposure and contamination.[1]

Dry Spill (Powder)
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 or half-mask respirator.[1]

  • Containment: Do not sweep vigorously (creates dust). Cover with wet paper towels to dampen.

  • Cleanup: Scoop dampened material into the Solid Halogenated Waste container.

  • Decontamination: Wash surface with soap and water; collect rinsate as Halogenated Liquid Waste .

Wet Spill (Solution)
  • Absorb: Use inert absorbent pads or vermiculite. Do not use paper towels if the solvent is an oxidizer or unknown.

  • Collect: Place saturated absorbents into a heavy-duty plastic bag or wide-mouth jar.

  • Label: Tag as "Debris contaminated with Halogenated Organics."

Regulatory Context (RCRA)

Under the US EPA Resource Conservation and Recovery Act (RCRA), this material must be classified correctly to avoid "cradle-to-grave" liability.[1]

  • Generator Status: If you generate >1 kg of acute hazardous waste (P-list) or >100 kg of non-acute hazardous waste per month, you are a Large Quantity Generator (LQG).

  • Waste Codes: While this specific molecule is not explicitly P-listed, it contributes to the F002 (Spent Halogenated Solvents) stream if dissolved, or is classified by characteristic if toxic (D004-D043).[1]

  • Best Practice: Always default to the strictest classification: Halogenated Hazardous Waste .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Personal protective equipment for handling 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 106791-93-9 | Formula: C₁₀H₇BrClN₃ | Class: Halogenated Pyrimidine Intermediate

Part 1: Executive Safety Summary

Status: High Caution / Irritant / Potential Sensitizer This guide defines the operational safety architecture for handling 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine . As a multi-halogenated heteroaromatic amine, this compound presents specific risks related to mucous membrane irritation and delayed hypersensitivity .

Unlike simple solvents, the presence of the aminopyrimidine core combined with labile halogens (Cl, Br) suggests potential for alkylating activity or nucleophilic displacement in vivo, necessitating strict barrier protection.

Critical Hazard Profile (GHS/CLP Basis)
Hazard ClassH-CodeRisk Description
Acute Toxicity (Oral) H302 Harmful if swallowed. Bioavailability is likely high due to lipophilic phenyl ring.
Skin Corrosion/Irritation H315 Causes skin irritation. Halogenated amines can degrade lipid barriers.
Eye Damage/Irritation H319 Causes serious eye irritation.[1][2] Micro-fine dust is particularly aggressive to corneal tissue.
STOT - Single Exposure H335 May cause respiratory irritation. Inhalation of dust triggers immediate coughing/bronchospasm.

Part 2: Personal Protective Equipment (PPE) Matrix

Rationale: Standard latex gloves are insufficient due to the lipophilic nature of the phenyl ring, which facilitates permeation.

Hand Protection Strategy

Primary Barrier: Nitrile Rubber (Minimum 0.11 mm thickness). Secondary Barrier (For Solutions): Laminate film (Silver Shield) or double-gloved Nitrile if dissolved in penetrating solvents (DCM, DMSO).

TaskGlove TypeChange Schedule
Dry Solid Handling Nitrile (Disposable) Change every 60 mins or immediately upon visible contamination.
Solution Transfer Double Nitrile (Outer glove colored)Change outer glove immediately upon splash.
Spill Cleanup Nitrile (0.5 mm) or Butyl Do not use standard exam gloves for concentrated spills.
Respiratory & Eye Defense[3]
  • Engineering Control (Primary): All handling of open containers must occur inside a certified Chemical Fume Hood operating at 100 fpm face velocity.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 / EN 166) are mandatory. Safety glasses with side shields are insufficient for powders that can drift around guards.

  • Respiratory (Secondary): If fume hood work is impossible (e.g., equipment maintenance), use a P100/N95 Particulate Respirator combined with an Organic Vapor cartridge (OV/P100).

Part 3: Operational Workflow (The Safe Loop)

The following workflow enforces a "Zero-Contact" policy.

Phase A: Receiving & Storage
  • Inspection: Verify the bottle seal is intact upon arrival. Wipe the exterior with a damp paper towel (solvent-free) to remove shipping dust.

  • Environment: Store in a cool, dry place (2-8°C recommended for long-term stability).

  • Segregation: Store away from Strong Oxidizers and Strong Acids .[3] The amine group is basic; contact with acid chlorides or anhydrides can generate heat and pressure.

Phase B: Weighing & Transfer (Critical Risk Point)

Most exposures occur here due to static-induced powder flight.

  • Static Control: Use an antistatic gun or wipe on the spatula and weighing boat before use.

  • Draft Shield: Use the balance draft shield. Do not weigh on an open bench.

  • Technique: Transfer solids using a chemically resistant spatula (stainless steel or PTFE). Avoid plastic spatulas that generate static charge.

  • Solubilization: Add solvent to the solid in the reaction vessel, not the reverse, to minimize splash risk.

Phase C: Reaction Monitoring
  • TLC/HPLC: Treat all aliquots as fully toxic.

  • Quenching: If using reactive reagents (e.g., organolithiums) with this substrate, quench carefully under nitrogen. This compound itself is stable but its reaction intermediates may not be.

Phase D: Waste Disposal

Never dispose of this compound down the drain.[4] It is a halogenated organic pollutant.[5]

Waste StreamDescriptionDisposal Path
Solid Waste Contaminated gloves, weighing boats, paper towels.Hazardous Solid Waste (Yellow Bag/Bin). Incineration.
Liquid Waste Mother liquors, reaction mixtures.Halogenated Organic Solvents . High-temp incineration.
Sharps Contaminated needles/glass.Puncture-proof Sharps Container .

Part 4: Emergency Response Protocols

Scenario 1: Powder Spill (Dry)
  • Evacuate the immediate 3-meter radius.

  • Don PPE: Goggles, Double Nitrile Gloves, Lab Coat.

  • Contain: Cover spill with a damp absorbent pad (do not sweep dry; this creates dust).

  • Clean: Scoop up the pad and solid. Wipe area with Isopropanol followed by soap and water.

  • Dispose: Place all materials in a sealed hazardous waste bag.

Scenario 2: Exposure
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[5] Hold eyelids open. Reasoning: Halogenated amines can cause corneal clouding if not removed instantly.

  • Skin Contact: Wash with soft soap and copious water . Avoid organic solvents (ethanol/acetone) on skin, as they increase dermal absorption.

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention.

Part 5: Visualizing the Safety Lifecycle

SafetyLifecycle cluster_ppe Required PPE Barrier Receive Receiving (Inspect Seals) Store Storage (Cool, Dry, Segregated) Receive->Store Log Inventory Weigh Weighing (Fume Hood + Static Control) Store->Weigh Transport in Secondary Container React Reaction (Closed System) Weigh->React Add Solvent to Solid Spill Spill Event Weigh->Spill Waste Disposal (Halogenated Stream) React->Waste Quench & Segregate Spill->Waste Wet Wipe Cleanup PPE_Node Goggles + Nitrile Gloves + Lab Coat

Caption: The "Cradle-to-Grave" safety workflow for 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine, emphasizing the critical risk point at weighing.

References

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine (CAS 106791-93-9).[6] Retrieved from [Link][7]

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Handling Hazardous Chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.